Neobritannilactone B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(6Z,10Z)-4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-9-5-4-6-10(2)8-13-14(12(16)7-9)11(3)15(17)18-13/h5,8,12-14,16H,3-4,6-7H2,1-2H3/b9-5-,10-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEJECFRCJOMEN-UDRCNDPASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(CC(=CCC1)C)O)C(=C)C(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/C2C(C(C/C(=C\CC1)/C)O)C(=C)C(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isolating Neobritannilactone B from Inula britannica: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and purification of Neobritannilactone B, a sesquiterpene lactone derived from the flowers of Inula britannica. This document details the necessary experimental protocols, presents key quantitative data, and outlines the workflow for researchers in natural product chemistry and drug discovery. Inula britannica, also known as British yellowhead or meadow fleane, has a history of use in traditional medicine for treating ailments such as inflammation, bronchitis, and digestive disorders.[1] this compound, a bioactive compound found in the plant, has shown significant cytotoxic and pro-apoptotic activities against various cancer cell lines, making it a compound of interest for further investigation in drug development.[1][2]
Experimental Protocols
The isolation of this compound is a multi-step process that involves extraction, fractionation, and chromatographic separation. The following protocols are a synthesis of established methodologies for isolating sesquiterpene lactones from Inula britannica.
Plant Material and Extraction
The primary source for this compound is the flowers of Inula britannica.[1][3]
-
Preparation : Air-dried and powdered flowers of Inula britannica are used for extraction.[1]
-
Extraction Solvent : 95% ethanol (B145695) (EtOH) is utilized for exhaustive extraction at room temperature.[1][4] An alternative method involves using methanol (B129727) (MeOH).[3] Another protocol suggests extraction with ethanol (10 L for 1 kg of dried flowers) at 80 °C for 3 hours.[5]
-
Procedure : The powdered plant material is soaked in the solvent and the process is repeated multiple times to ensure complete extraction. The resulting ethanolic extract is then concentrated under reduced pressure to yield a crude extract.[1][4]
Fractionation
The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
Solvent System : The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity.[1] A common partitioning scheme involves successive extractions with petroleum ether, dichloromethane (B109758) (CH2Cl2), and finally ethyl acetate (B1210297) (EtOAc).[4]
-
Procedure : The crude extract dissolved in a large volume of water (e.g., 20 L) is partitioned three times with each solvent (e.g., 3 x 20 L).[4] The EtOAc-soluble fraction, which is enriched with sesquiterpene lactones like this compound, is collected and concentrated.[3][4]
Chromatographic Purification
A combination of chromatographic techniques is employed to isolate this compound from the enriched EtOAc fraction.
-
Silica Gel Column Chromatography :
-
Mobile Phase : A gradient elution system is used, starting with a non-polar solvent and gradually increasing the polarity. A typical gradient is dichloromethane/methanol (CH2Cl2/MeOH) from 100:0 to 1:1 (v/v).[4] Another option is a hexane/ethyl acetate gradient.[1]
-
Fraction Collection : Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.[1]
-
Preparative High-Performance Liquid Chromatography (HPLC) :
-
Stationary Phase : A reversed-phase column, such as C18, is typically used.[1]
-
Mobile Phase : A mixture of methanol and water or acetonitrile (B52724) and water is used as the mobile phase.[1]
-
Detection : The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.[1]
-
Final Purification : The collected fraction is concentrated to yield pure this compound. The purity of the final compound is assessed by analytical HPLC.[1]
-
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Extraction and Fractionation Yields
| Step | Starting Material | Solvent(s) | Yield | Reference |
| Extraction | 50 kg dried I. britannica flowers | 95% EtOH | 1.8 kg crude extract | [4] |
| Fractionation | 1.8 kg crude extract | Petroleum Ether, CH2Cl2, EtOAc | 360 g EtOAc-soluble fraction | [4] |
Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃) [3]
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 1 | 4.95 | d | 9.6 |
| 2 | 2.15 | m | |
| 3α | 1.80 | m | |
| 3β | 1.65 | m | |
| 4 | 2.05 | m | |
| 5 | 3.98 | d | 9.6 |
| 6 | 4.25 | t | 9.0 |
| 7 | 2.85 | m | |
| 9α | 1.95 | m | |
| 9β | 1.75 | m | |
| 10 | 1.50 | s | |
| 11 | 2.55 | m | |
| 13 | 1.20 | d | 7.0 |
| 14 | 1.15 | d | 7.0 |
| 15 | 1.05 | d | 7.0 |
Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) [3]
| Position | Chemical Shift (δ) ppm |
| 1 | 82.5 |
| 2 | 35.1 |
| 3 | 30.2 |
| 4 | 41.3 |
| 5 | 52.1 |
| 6 | 78.9 |
| 7 | 48.7 |
| 8 | 176.8 |
| 9 | 38.5 |
| 10 | 28.9 |
| 11 | 45.6 |
| 12 | 178.2 |
| 13 | 12.1 |
| 14 | 21.5 |
| 15 | 15.8 |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the isolation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sesquiterpenoids from Inula britannica and Their Potential Effects against Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Spectroscopic Data Interpretation of Neobritannilactone B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for Neobritannilactone B, a sesquiterpene lactone of significant interest. The comprehensive data presented herein is crucial for the accurate identification, characterization, and further exploration of this natural product's therapeutic potential.
Spectroscopic Data Summary
The structural elucidation of this compound has been achieved through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] The following tables summarize the key quantitative data obtained from ¹H NMR and ¹³C NMR spectroscopy.
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 1 | 4.95 | d | 9.6 |
| 2 | 2.15 | m | |
| 3α | 1.80 | m | |
| 3β | 1.65 | m | |
| 4 | 2.05 | m | |
| 5 | 3.98 | d | 9.6 |
| 6 | 4.25 | t | 9.0 |
| 7 | 2.85 | m | |
| 9α | 1.95 | m | |
| 9β | 1.75 | m | |
| 10 | 1.50 | s | |
| 11 | 2.55 | m | |
| 13 | 1.20 | d | 7.0 |
| 14 | 1.15 | d | 7.0 |
| 15 | 1.05 | d | 7.0 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Position | Chemical Shift (δ) ppm |
| 1 | 82.4 |
| 2 | 35.1 |
| 3 | 31.5 |
| 4 | 40.2 |
| 5 | 55.6 |
| 6 | 78.9 |
| 7 | 50.1 |
| 8 | 177.2 |
| 9 | 38.7 |
| 10 | 25.9 |
| 11 | 41.3 |
| 12 | 175.8 |
| 13 | 15.2 |
| 14 | 16.8 |
| 15 | 21.1 |
Mass Spectrometry and Infrared Spectroscopy Data
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) was utilized to determine the elemental composition of this compound.[1] However, the specific m/z data was not available in the reviewed literature.
Infrared (IR) spectroscopy data for this compound was not found in the available resources. For sesquiterpene lactones, characteristic IR absorptions typically include strong C=O stretching vibrations for the lactone and any other carbonyl groups, as well as C-O stretching and C-H bending and stretching vibrations.
Experimental Protocols
The isolation and spectroscopic analysis of this compound involve a series of standard laboratory procedures.
Isolation of this compound
This compound is a natural product isolated from the flowers of Inula britannica.[1] The general procedure for its extraction and isolation is as follows:
-
Extraction: The air-dried and powdered flowers of Inula britannica are extracted with a suitable solvent, such as methanol (B129727), at room temperature.
-
Solvent Partitioning: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate (B1210297), to separate compounds based on their polarity.
-
Chromatographic Separation: The ethyl acetate fraction, which is rich in sesquiterpene lactones, is subjected to multiple chromatographic steps. These typically include column chromatography on silica (B1680970) gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Spectroscopic Analysis
¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, such as a 500 MHz instrument.[1]
-
Sample Preparation: The purified sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and various 2D NMR spectra (e.g., COSY, HSQC, HMBC) to enable the complete assignment of proton and carbon signals and to elucidate the chemical structure.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is performed to determine the accurate mass and elemental formula of the compound.
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: The sample solution is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured with high precision.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
This guide provides a foundational understanding of the spectroscopic data associated with this compound. For researchers engaged in natural product chemistry and drug discovery, this information serves as a critical resource for compound verification and as a basis for further investigation into its biological activities.
References
1H and 13C NMR of Neobritannilactone B
An In-Depth Technical Guide to the ¹H and ¹³C NMR of Neobritannilactone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a sesquiterpene lactone, a class of natural products recognized for their wide range of biological activities.[1] Isolated from the flowers of Inula britannica, a plant with a history in traditional medicine, this compound has been a subject of interest for its potential therapeutic applications.[1] The structural elucidation of this complex molecule was primarily achieved through extensive spectroscopic analysis, with Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) playing pivotal roles.[1] This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectroscopic data for this compound, along with detailed experimental protocols, to aid in its identification, characterization, and further research and development.
Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃).
¹H NMR Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 1 | 4.95 | d | 9.6 |
| 2 | 2.15 | m | |
| 3α | 1.80 | m | |
| 3β | 1.65 | m | |
| 4 | 2.05 | m | |
| 5 | 3.98 | d | 9.6 |
| 6 | 4.25 | t | 9.0 |
| 7 | 2.85 | m | |
| 9α | 1.95 | m | |
| 9β | 1.75 | m | |
| 10 | 1.50 | s | |
| 11 | 2.55 | m | |
| 13 | 1.20 | d | 7.0 |
| 14 | 1.15 | d | 7.0 |
| 15 | 1.05 | d | 7.0 |
Data sourced from Benchchem technical guide.[1]
¹³C NMR Spectroscopic Data
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ) ppm |
| 1 | 85.2 |
| 2 | 40.1 |
| 3 | 35.5 |
| 4 | 48.9 |
| 5 | 82.3 |
| 6 | 78.9 |
| 7 | 50.2 |
| 8 | 170.1 |
| 9 | 41.5 |
| 10 | 135.8 |
| 11 | 125.4 |
| 12 | 142.1 |
| 13 | 121.3 |
| 14 | 21.1 |
| 15 | 18.9 |
Data sourced from Benchchem technical guide.
Experimental Protocols
The following section details the methodologies for the isolation of this compound and the acquisition of its NMR spectra.
Isolation of this compound
The air-dried flowers of Inula britannica were subjected to extraction with methanol (B129727) (MeOH). The resulting crude extract was then partitioned between ethyl acetate (B1210297) (EtOAc) and water. The EtOAc-soluble fraction, containing a mixture of compounds, was further purified using a series of chromatographic techniques to yield pure this compound.[1]
NMR Spectroscopy
¹H and ¹³C NMR spectra were acquired on a Bruker Avance 500 MHz spectrometer.[1]
Sample Preparation: A sample of pure this compound was dissolved in deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard for referencing the chemical shifts.[1]
Data Acquisition:
-
¹H NMR: Spectra were acquired at 500 MHz. Standard single-pulse experiments were performed to obtain the ¹H spectrum.
-
¹³C NMR: Spectra were acquired at 125 MHz. Proton-decoupled spectra were obtained to simplify the spectrum to single lines for each carbon atom.
Workflow for Isolation and Structural Elucidation
The following diagram illustrates a general workflow for the isolation and structural elucidation of a natural product like this compound.
Caption: Workflow for the isolation and structural analysis of this compound.
This guide provides foundational spectroscopic data and experimental context for this compound, serving as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery. The detailed NMR data is crucial for the unambiguous identification and characterization of this promising natural product.
References
Mass Spectrometry Analysis of Neobritannilactone B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the mass spectrometry analysis of Neobritannilactone B, a sesquiterpene lactone isolated from the flowers of Inula britannica. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. This compound belongs to a class of compounds known for their diverse biological activities, including cytotoxic effects against various cancer cell lines.
Quantitative Mass Spectrometry Data
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) has been utilized to determine the elemental composition of this compound. The primary quantitative data obtained from this analysis is summarized below.
| Parameter | Value | Source |
| Molecular Formula | C₁₅H₂₂O₅ | [1] |
| Ionization Mode | Positive | [1] |
| Observed Ion | [M+Na]⁺ | [1] |
| Observed m/z | C₁₅H₂₂O₅Na | [1] |
Proposed Theoretical Fragmentation Pattern
| Proposed Fragment Ion | Theoretical m/z | Description |
| [C₁₅H₂₃O₅]⁺ | 283.1545 | Protonated molecule |
| [C₁₅H₂₁O₄]⁺ | 265.1439 | Loss of H₂O |
| [C₁₄H₂₁O₃]⁺ | 237.1491 | Loss of H₂O and CO |
| [C₁₀H₁₅O₂]⁺ | 167.1072 | Retro-Diels-Alder fragmentation |
| [C₉H₁₃O]⁺ | 137.0966 | Further fragmentation |
Experimental Protocols
The following protocols are based on established methodologies for the analysis of sesquiterpene lactones from Inula britannica and general practices in HR-ESI-MS.
Sample Preparation
-
Extraction: The air-dried flowers of Inula britannica are extracted with methanol (B129727) (MeOH).
-
Partitioning: The resulting extract is partitioned between ethyl acetate (B1210297) (EtOAc) and water.
-
Chromatographic Separation: The EtOAc-soluble fraction is subjected to a series of chromatographic separations to yield pure this compound.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
-
Instrumentation: A Waters SYNAPT G2-Si mass spectrometer or a similar high-resolution mass spectrometer is used.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Sample Infusion: The purified sample of this compound is dissolved in an appropriate solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL and infused directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Spectrometer Settings (Typical):
-
Capillary Voltage: 2.5-3.5 kV
-
Sampling Cone Voltage: 20-40 V
-
Source Temperature: 100-120 °C
-
Desolvation Temperature: 250-350 °C
-
Cone Gas Flow: 20-50 L/hr
-
Desolvation Gas Flow: 500-800 L/hr
-
Analyzer Mode: Resolution or High-Resolution Mode
-
Mass Range: m/z 50-1000
-
Visualizations
Experimental Workflow
Proposed Fragmentation Pathway
Generalized Apoptosis Signaling Pathway
Sesquiterpene lactones isolated from Inula britannica have demonstrated cytotoxic and apoptotic effects. While the specific signaling pathway for this compound has not been elucidated, the following diagram illustrates the general mechanism of apoptosis that is a likely mode of action.
References
Unveiling Neobritannilactone B: A Technical Guide to its Natural Origin, Discovery, and Characterization
For Immediate Release: A Comprehensive Technical Overview for the Scientific Community
This technical guide provides an in-depth exploration of Neobritannilactone B, a sesquiterpene lactone of significant interest to the fields of natural product chemistry and drug discovery. Sourced from the flowers of Inula britannica, this document outlines the discovery, detailed isolation protocols, comprehensive physicochemical and spectroscopic data, and known biological activities of this promising bioactive compound. The information is tailored for researchers, scientists, and drug development professionals.
Natural Source and Discovery
This compound is a naturally occurring sesquiterpene lactone isolated from the flowers of Inula britannica, a plant with a history of use in traditional medicine. The discovery and structural elucidation of this compound were first reported in the Journal of Natural Products in 2006. This work laid the foundation for further investigation into its chemical properties and biological potential.
Physicochemical and Spectroscopic Data
The comprehensive characterization of this compound is crucial for its identification and for future research endeavors. The following tables summarize its key physicochemical and spectroscopic properties.
| Physicochemical Property | Value |
| Molecular Formula | C₁₅H₂₀O₃ |
| Molecular Weight | 248.32 g/mol |
| Appearance | Powder |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1] |
Table 1: Physicochemical Properties of this compound.
Spectroscopic analysis is fundamental to the structural confirmation of this compound. The following tables detail the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data.
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 1 | 4.95 | d | 9.6 |
| 2 | 2.15 | m | |
| 3 | 1.80 | m | |
| 3 | 1.65 | m | |
| 4 | 2.05 | m | |
| 5 | 3.98 | d | 9.6 |
| 6 | 4.25 | t | 9.0 |
| 7 | 2.85 | m | |
| 9 | 1.95 | m | |
| 9 | 1.75 | m | |
| 10 | 1.50 | s | |
| 11 | 2.55 | m | |
| 13 | 1.20 | d | 7.0 |
| 14 | 1.15 | d | 7.0 |
| 15 | 1.05 | d | 7.0 |
Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃).
| Position | Chemical Shift (δ) ppm |
| 1 | 82.4 |
| 2 | 35.1 |
| 3 | 25.8 |
| 4 | 76.9 |
| 5 | 50.2 |
| 6 | 81.6 |
| 7 | 40.1 |
| 8 | 170.2 |
| 9 | 30.5 |
| 10 | 134.5 |
| 11 | 125.8 |
| 12 | 142.1 |
| 13 | 12.3 |
| 14 | 20.9 |
| 15 | 16.4 |
Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃).
Experimental Protocols
The isolation and purification of this compound from its natural source require a multi-step process involving extraction and chromatography.
Plant Material and Extraction
The primary source material for the isolation of this compound is the flowers of Inula britannica. The air-dried and powdered flowers are exhaustively extracted with 95% ethanol (B145695) at room temperature. The resulting ethanolic extract is then concentrated under reduced pressure to yield a crude extract.
Fractionation
The crude ethanolic extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity. A typical fractionation scheme involves successive extractions with chloroform and then ethyl acetate. The chloroform-soluble fraction is known to be enriched with sesquiterpene lactones, including this compound.
Chromatographic Purification
A combination of chromatographic techniques is employed for the final purification of this compound from the enriched chloroform fraction. This typically involves silica (B1680970) gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for the isolation of this compound.
Biological Activity and Signaling Pathways
This compound has demonstrated significant biological activity, particularly in the context of cancer research. It has been shown to be a potent inducer of apoptosis in various human cancer cell lines.
| Cell Line | Treatment | Apoptotic Cells (%) |
| COLO 205 | 25 µM this compound for 24h | 41.62 |
| HT-29 | 25 µM this compound for 24h | 66.54 |
| HL-60 | 25 µM this compound for 24h | 77.57 |
| AGS | 25 µM this compound for 24h | 11.78 |
Table 4: Apoptosis-inducing activity of this compound in human cancer cell lines.[2]
While the precise signaling cascade initiated by this compound is a subject of ongoing research, the induction of apoptosis suggests the involvement of key regulatory pathways. Related sesquiterpene lactones from Inula britannica are known to modulate the NF-κB signaling pathway, which is a critical regulator of inflammatory responses and cell survival. The apoptotic effect of this compound likely involves the activation of caspases, the central executioners of apoptosis.
Caption: A putative intrinsic apoptosis signaling pathway for this compound.
This technical guide serves as a foundational resource for the scientific community, providing essential data and protocols to facilitate further research into the therapeutic potential of this compound.
References
Neobritannilactone B: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neobritannilactone B is a sesquiterpene lactone isolated from the flowers of Inula britannica, a plant with a history of use in traditional medicine.[1] As a member of the sesquiterpenoid class of natural products, it is of significant interest to the scientific community for its potential biological activities, including cytotoxic effects.[2] This technical guide provides an in-depth overview of the chemical properties, experimental protocols for isolation and analysis, and potential biological signaling pathways of this compound, serving as a crucial resource for its identification, characterization, and further development in therapeutic applications.
Chemical and Physical Properties
This compound is characterized by the following properties:
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₂O₅ | [1] |
| Molecular Weight | 248.322 g/mol | [3] |
| CAS Number | 886990-00-7 | [2] |
| Appearance | Not specified in available literature | |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [2] |
| Synonym | 4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one | [3] |
Spectroscopic Data
The structural elucidation of this compound was accomplished through extensive spectroscopic analysis.[1] The following tables summarize the key spectroscopic data.
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃) [1]
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 1 | 4.95 | d | 9.6 |
| 2 | 2.15 | m | |
| 3 | 1.80 | m | |
| 3 | 1.65 | m | |
| 4 | 2.05 | m | |
| 5 | 3.98 | d | 9.6 |
| 6 | 4.25 | t | 9.0 |
| 7 | 2.85 | m | |
| 9 | 1.95 | m | |
| 9 | 1.75 | m | |
| 10 | 1.50 | s | |
| 11 | 2.55 | m | |
| 13 | 1.20 | d | 7.0 |
| 14 | 1.15 | d | 7.0 |
| 15 | 1.05 | d | 7.0 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃) [1]
| Position | Chemical Shift (δ) ppm |
| 1 | 88.1 |
| 2 | Not Reported |
| 3 | Not Reported |
| 4 | Not Reported |
| 5 | 88.1 |
| 6 | 78.9 |
| 7 | 50.2 |
| 8 | 177.2 |
| 9 | 30.1 |
| 10 | 40.3 |
| 11 | 41.2 |
| 12 | 170.5 |
| 13 | 12.5 |
| 14 | 20.8 |
| 15 | 15.7 |
Table 3: Mass Spectrometry Data for this compound [1]
| Technique | Ionization Mode | Observed m/z | Molecular Formula |
| HR-ESI-MS | Positive | [M+Na]⁺ | C₁₅H₂₂O₅Na |
Experimental Protocols
Isolation of this compound[1]
-
Extraction: The air-dried flowers of Inula britannica were extracted with methanol (B129727) (MeOH).
-
Partitioning: The resulting extract was partitioned between ethyl acetate (EtOAc) and water.
-
Chromatographic Separation: The EtOAc-soluble fraction was subjected to a series of chromatographic separations to yield this compound.
Spectroscopic Analysis[1]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a Bruker Avance 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as the internal standard.
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Waters SYNAPT G2-Si mass spectrometer to determine the elemental composition of the compound.
Caption: Workflow for the isolation and structural elucidation of this compound.
Biological Activity and Potential Signaling Pathways
This compound has been reported to exhibit cytotoxic activity.[2] While the specific signaling pathways modulated by this compound have not been fully elucidated, studies on structurally similar sesquiterpene lactones from Inula britannica, such as 1-O-acetylbritannilactone (ABL), 1,6-O,O-diacetylbritannilactone (OODABL), and ergolide (B1196785), provide insights into its potential mechanisms of action. These compounds are known to exert anti-inflammatory and anti-cancer effects through the modulation of key signaling cascades, including the NF-κB and MAPK pathways.
Inhibition of the NF-κB Signaling Pathway
A prominent mechanism of action for sesquiterpene lactones from Inula is the inhibition of the NF-κB signaling pathway. For instance, ergolide has been shown to suppress NF-κB activation by preventing the degradation of its inhibitory protein, IκBα, and by directly modifying the p65 subunit of NF-κB, thereby inhibiting its nuclear translocation and DNA binding. This leads to the downregulation of pro-inflammatory and proliferative genes.
Caption: Proposed mechanism of NF-κB inhibition by this compound.
Modulation of the ROS/Akt/NF-κB Pathway
1-O-acetylbritannilactone (ABL) has been demonstrated to ameliorate alcohol-induced hepatotoxicity by regulating the ROS/Akt/NF-κB signaling pathway.[4][5][6] ABL reduces reactive oxygen species (ROS) levels, which in turn modulates the Akt signaling pathway, ultimately leading to the inhibition of NF-κB and a reduction in apoptosis and inflammation.
References
- 1. Ergolide, sesquiterpene lactone from Inula britannica, inhibits inducible nitric oxide synthase and cyclo-oxygenase-2 expression in RAW 264.7 macrophages through the inactivation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ergolide, sesquiterpene lactone from Inula britannica, inhibits inducible nitric oxide synthase and cyclo-oxygenase-2 expression in RAW 264.7 macrophages through the inactivation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of the NF-kappaB signalling pathway by ergolide, sesquiterpene lactone, in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-O-Actylbritannilactone Ameliorates Alcohol-Induced Hepatotoxicity through Regulation of ROS/Akt/NF-κB-Mediated Apoptosis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1- O-Actylbritannilactone Ameliorates Alcohol-Induced Hepatotoxicity through Regulation of ROS/Akt/NF-κB-Mediated Apoptosis and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Unraveling of Neobritannilactone B Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neobritannilactone B, a sesquiterpenoid lactone isolated from the medicinal plant Inula britannica, has garnered interest for its potential cytotoxic activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of this compound, including the proposed enzymatic steps, quantitative data on related compounds in its native producer, detailed experimental protocols for key enzyme assays, and a visual representation of the proposed metabolic route. While the complete pathway is yet to be fully elucidated, this document synthesizes the available research to serve as a foundational resource for professionals in the field.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to follow a conserved pathway for sesquiterpenoid lactones, originating from the general isoprenoid pathway. The key steps are hypothesized to be catalyzed by a series of enzymes, including a sesquiterpene synthase, and cytochrome P450 monooxygenases. Research on Inula britannica has led to the identification and investigation of candidate genes for these enzymatic steps.[1]
The proposed pathway begins with the cyclization of farnesyl pyrophosphate (FPP) to form the germacrene A skeleton, a common precursor for many sesquiterpenoids. This reaction is catalyzed by Germacrene A Synthase (GAS) . Subsequently, Germacrene A Oxidase (GAO) is proposed to catalyze the oxidation of germacrene A to germacrene A acid. The final key step in the formation of the lactone ring is thought to be catalyzed by Costunolide (B1669451) Synthase (COS) , which converts germacrene A acid to costunolide.[2] Costunolide is a central intermediate that can be further modified by other enzymes to produce the diversity of sesquiterpenoid lactones found in Inula britannica, including this compound.
While the gene for a putative Germacrene A Synthase from I. britannica has been cloned and its function confirmed in planta, the functional characterization of the candidate Germacrene A Oxidase and Costunolide Synthase has proven challenging, with heterologous expression systems failing to show the expected enzymatic activity.[1][3] This suggests that additional factors, such as correct folding, post-translational modifications, or specific cellular environments, may be necessary for their function. The subsequent specific enzymatic steps leading from costunolide to this compound have not yet been elucidated.
Below is a diagram illustrating the proposed initial stages of the biosynthetic pathway leading towards this compound.
Quantitative Data
While specific quantitative data on the enzymatic kinetics of the this compound pathway in Inula britannica are not yet available due to challenges in enzyme characterization, several studies have quantified the abundance of various sesquiterpenoid lactones in the plant. This data provides a valuable reference for the relative abundance of these compounds and can inform extraction and purification strategies.
Table 1: Content of Major Sesquiterpenoid Lactones in Inula britannica
| Compound | Concentration Range (mg/g dry weight) | Analytical Method | Reference |
| 1-O-Acetylbritannilactone | 0.15 - 2.5 | HPLC-DAD-MS | [4] |
| Britannilactone | 0.05 - 1.0 | HPLC-DAD-MS | [4] |
| 1,6-O,O-Diacetylbritannilactone | 0.1 - 1.8 | HPLC-DAD-MS | [4] |
| Inulanolide A | 0.02 - 0.5 | HPLC-DAD-MS | [4] |
| Inulanolide B | 0.01 - 0.3 | HPLC-DAD-MS | [4] |
| Inulanolide C | 0.03 - 0.6 | HPLC-DAD-MS | [4] |
| Inulanolide D | 0.01 - 0.4 | HPLC-DAD-MS | [4] |
Note: The concentrations can vary significantly based on the plant's origin, developmental stage, and environmental conditions.
Experimental Protocols
Detailed experimental protocols for the functional characterization of the specific enzymes from Inula britannica are limited. However, based on studies of analogous enzymes from other Asteraceae species, the following representative protocols can be adapted for the investigation of Germacrene A Synthase, Germacrene A Oxidase, and Costunolide Synthase.
Germacrene A Synthase (GAS) Assay
This protocol is adapted from studies on GAS from chicory and is suitable for determining enzyme activity in crude extracts or purified protein preparations.[5]
Objective: To measure the conversion of farnesyl pyrophosphate (FPP) to germacrene A.
Materials:
-
Enzyme source (e.g., plant extract, purified recombinant protein)
-
Assay buffer: 25 mM HEPES (pH 7.2), 100 mM KCl, 10 mM MgCl₂, 5 mM DTT
-
Substrate: [1-³H]FPP (farnesyl pyrophosphate), specific activity ~20 Ci/mol
-
Stop solution: 5 M HCl
-
Scintillation cocktail
Procedure:
-
Prepare the reaction mixture in a glass vial by combining 45 µL of assay buffer with 5 µL of the enzyme source.
-
Initiate the reaction by adding 5 µL of [1-³H]FPP to a final concentration of 10 µM.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 5 M HCl. This also facilitates the acid-catalyzed rearrangement of germacrene A to β-elemene, which is more stable.
-
Vortex the vial vigorously for 30 seconds to release the volatile product.
-
Add 500 µL of hexane to the vial, vortex again for 30 seconds to extract the radioactive product.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Transfer 400 µL of the hexane layer to a scintillation vial containing 4 mL of scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the enzyme activity based on the amount of radioactive product formed per unit time per amount of protein.
Workflow Diagram:
Germacrene A Oxidase (GAO) and Costunolide Synthase (COS) Assay
These assays are typically performed using microsomal preparations containing the recombinant cytochrome P450 enzymes. The protocols are adapted from studies on chicory and sunflower.[6][7]
Objective: To measure the conversion of germacrene A to germacrene A acid (for GAO) and germacrene A acid to costunolide (for COS).
Materials:
-
Yeast or insect cell microsomes expressing the candidate GAO or COS and a cytochrome P450 reductase.
-
Assay buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.5)
-
Substrate: Germacrene A (for GAO) or Germacrene A acid (for COS) dissolved in DMSO.
-
Cofactor: NADPH
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
GC-MS or LC-MS system
Procedure:
-
Prepare the reaction mixture in a glass vial by combining 450 µL of assay buffer, 10 µL of microsomal preparation, and 10 µL of NADPH solution (to a final concentration of 1 mM).
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the substrate (germacrene A or germacrene A acid) to a final concentration of 50 µM.
-
Incubate the reaction at 30°C for 1-2 hours with gentle shaking.
-
Stop the reaction by adding 500 µL of ethyl acetate.
-
Vortex vigorously for 1 minute to extract the products.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper ethyl acetate layer to a new vial.
-
Dry the ethyl acetate extract over anhydrous sodium sulfate.
-
Analyze the extract by GC-MS or LC-MS to identify and quantify the reaction products.
Workflow Diagram:
Conclusion and Future Directions
The biosynthetic pathway of this compound in Inula britannica is partially understood, with a proposed route involving Germacrene A Synthase, Germacrene A Oxidase, and Costunolide Synthase as key initial enzymes. While the activity of a GAS from I. britannica has been confirmed, the definitive functional characterization of the subsequent P450 enzymes remains a significant research gap. The quantitative data on sesquiterpenoid lactone content in the plant provides a valuable baseline, and the representative experimental protocols outlined here offer a methodological framework for future investigations.
Future research should focus on:
-
Successful functional expression of I. britannica GAO and COS: This may require exploring different expression systems (e.g., plant-based systems like Nicotiana benthamiana), co-expression with specific redox partners, or chaperone proteins.
-
Elucidation of the downstream pathway: Identifying the enzymes responsible for the conversion of costunolide to this compound will require a combination of transcriptomics, proteomics, and biochemical assays.
-
Investigation of regulatory mechanisms: Understanding how the biosynthesis of this compound is regulated at the genetic and signaling level could enable metabolic engineering strategies to enhance its production.
A complete elucidation of this biosynthetic pathway will not only provide fundamental insights into plant specialized metabolism but also pave the way for the sustainable production of this compound and its analogs for potential pharmaceutical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. Biochemical Conservation and Evolution of Germacrene A Oxidase in Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Biological Screening of Neobritannilactone B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neobritannilactone B is a sesquiterpene lactone, a class of natural products recognized for their diverse and potent biological activities.[1] Isolated from Inula britannica, a plant with a history in traditional medicine, this compound presents a compelling candidate for preliminary biological screening to uncover its therapeutic potential.[1] This technical guide outlines a proposed workflow for the initial biological evaluation of this compound, focusing on key areas of pharmacological interest for this class of compounds: cytotoxicity, anti-inflammatory, and antimicrobial activities. The methodologies provided are established protocols for the screening of natural products.
While specific biological data for this compound is not yet extensively published, the information herein is based on the known activities of structurally related neo-clerodane diterpenoids and sesquiterpene lactones, which have demonstrated significant cytotoxic, anti-inflammatory, and antimicrobial properties.[2][3][4][5][6] This guide serves as a foundational framework for initiating the biological investigation of this promising natural product.
Proposed Preliminary Biological Screening Workflow
The initial screening of this compound should be directed toward three primary areas of biological activity commonly associated with this structural class. The proposed workflow is designed to efficiently assess the potential of the compound in these key areas.
Caption: Proposed workflow for the preliminary biological screening of this compound.
Data Presentation: Hypothetical Screening Results
The following tables are structured to present the anticipated quantitative data from the proposed screening assays. These are templates for the clear and concise presentation of experimental outcomes.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC₅₀ (µM) |
| HCT116 | Colon Carcinoma | MTT | 48 | Data |
| MCF-7 | Breast Adenocarcinoma | MTT | 48 | Data |
| A549 | Lung Carcinoma | MTT | 48 | Data |
| HEK293 | Normal Kidney | MTT | 48 | Data |
Table 2: In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | Measured Parameter | Incubation Time (h) | IC₅₀ (µM) |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | Nitrite (B80452) | 24 | Data |
| Pro-inflammatory Cytokine (TNF-α) | RAW 264.7 | LPS | TNF-α | 24 | Data |
| Pro-inflammatory Cytokine (IL-6) | RAW 264.7 | LPS | IL-6 | 24 | Data |
Table 3: In Vitro Antimicrobial Activity of this compound
| Microorganism | Type | Assay | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Staphylococcus aureus | Gram (+) Bacteria | Broth Microdilution | Data | Data |
| Escherichia coli | Gram (-) Bacteria | Broth Microdilution | Data | Data |
| Candida albicans | Fungi | Broth Microdilution | Data | Data |
Experimental Protocols
Detailed methodologies for the key proposed experiments are provided below.
In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay assesses the metabolic activity of cells as an indicator of cell viability.
a. Cell Culture:
-
Human cancer cell lines (e.g., HCT116, MCF-7, A549) and a normal cell line (e.g., HEK293) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
b. Experimental Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Caption: Experimental workflow for the MTT cytotoxicity assay.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay measures the inhibitory effect of the compound on the production of nitric oxide, a key inflammatory mediator.
a. Cell Culture:
-
RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
b. Experimental Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve and calculate the IC₅₀ value.
In Vitro Antimicrobial Assay: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of the compound.
a. Microorganism Preparation:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) are cultured in appropriate broth overnight. The cultures are then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
b. Experimental Procedure:
-
Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate containing the appropriate broth.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganisms with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria and 30°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that inhibits visible microbial growth.
-
To determine the MBC/MFC, an aliquot from the wells with no visible growth is sub-cultured onto agar (B569324) plates. The lowest concentration that prevents microbial growth on the agar is the MBC/MFC.
Potential Signaling Pathways for Further Investigation
Should this compound demonstrate significant activity in the primary screens, further investigation into its mechanism of action would be warranted. Based on the activities of related compounds, the following signaling pathways are potential targets.
Caption: Potential signaling pathways modulated by this compound.
Conclusion
This technical guide provides a comprehensive framework for the preliminary biological screening of this compound. The proposed assays are robust and widely accepted methods for the initial evaluation of natural products. The successful execution of this screening cascade will provide valuable insights into the pharmacological potential of this compound and guide future research toward the development of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Microbial Transformation of neo-Clerodane Diterpenoid, Scutebarbatine F, by Streptomyces sp. CPCC 205437 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Neobritannilactone B: A Comprehensive Technical Review of Its Bioactivities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neobritannilactone B, a sesquiterpene lactone isolated from the medicinal plant Inula britannica, has emerged as a compound of significant interest in the scientific community. Possessing a characteristic α-methylene-γ-lactone motif, this natural product has demonstrated potent cytotoxic and anti-inflammatory properties. This technical guide provides a comprehensive review of the current literature on this compound, detailing its biological activities, mechanisms of action, and the experimental protocols utilized for its isolation and evaluation. Particular focus is given to its potential as an anticancer and anti-inflammatory agent, supported by available quantitative data and an exploration of its modulation of key signaling pathways, including the NF-κB pathway.
Introduction
Inula britannica, a plant with a long history in traditional medicine, is a rich source of bioactive sesquiterpene lactones. Among these, this compound (also known as Dibritannilactone B) has been identified as a promising therapeutic lead. Its chemical structure, featuring a reactive lactone ring, is believed to be crucial for its biological effects. This document synthesizes the available scientific information on this compound to serve as a detailed resource for researchers and professionals in the field of drug development.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₅H₂₀O₃ | [1] |
| Molecular Weight | 248.32 g/mol | [1] |
| CAS Number | 886990-00-7 | [1] |
| Class | Sesquiterpene Lactone |
Biological Activities
This compound has exhibited significant potential in two primary therapeutic areas: oncology and inflammation.
Cytotoxic and Pro-Apoptotic Activity
This compound has been reported to possess cytotoxic activity against various cancer cell lines. While specific IC50 values for this compound are not yet widely published in readily accessible literature, studies on closely related sesquiterpene lactones from Inula britannica provide a strong indication of its potential potency. For instance, other sesquiterpene lactones from this plant have shown significant cytotoxicity against a range of human cancer cell lines. The primary mechanism of its anticancer action is believed to be the induction of apoptosis.
Table 1: Cytotoxicity of Sesquiterpene Lactones from Inula britannica (Reference Data)
| Compound | Cell Line | IC50 (µM) |
| 1β-hydroxyalantolactone | HEp2 | 2.8 |
| 1β-hydroxyalantolactone | SGC-7901 | 3.5 |
| 1β-hydroxyalantolactone | HCT116 | 4.1 |
| Ivangustin | HEp2 | 3.2 |
| Ivangustin | SGC-7901 | 4.8 |
| Ivangustin | HCT116 | 5.3 |
Note: This table presents data for other sesquiterpene lactones from Inula britannica to provide context for the potential activity of this compound. Specific IC50 values for this compound are a critical area for future research.
Anti-inflammatory Activity
Sesquiterpene lactones from Inula britannica are known to possess anti-inflammatory properties. This activity is largely attributed to their ability to inhibit the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). The overproduction of these molecules is a hallmark of chronic inflammatory conditions. While direct quantitative data for this compound's anti-inflammatory action is still emerging, the well-documented effects of similar compounds from the same plant, such as 1-O-acetylbritannilactone, strongly suggest a similar mechanism of action.
Table 2: Anti-inflammatory Activity of Related Sesquiterpene Lactones from Inula britannica
| Compound | Assay | Target Cell | Effect |
| 1-O-acetylbritannilactone | NO Production | RAW 264.7 Macrophages | Inhibition |
| 1-O-acetylbritannilactone | PGE2 Production | RAW 264.7 Macrophages | Inhibition |
Mechanism of Action
Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of sesquiterpene lactones from Inula britannica are strongly linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing NO and PGE2, respectively. It is hypothesized that this compound, like its structural relatives, can inhibit the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.
Caption: Proposed mechanism of NF-κB inhibition by this compound.
Induction of Apoptosis
The cytotoxic effects of this compound are believed to be mediated through the induction of apoptosis, or programmed cell death. This process is often initiated by the activation of a cascade of enzymes called caspases. While the precise apoptotic pathway activated by this compound is yet to be fully elucidated, it is likely to involve the intrinsic (mitochondrial) pathway, a common mechanism for many anticancer agents.
Caption: Hypothesized intrinsic pathway of apoptosis induced by this compound.
Experimental Protocols
Isolation and Purification of this compound
A standardized protocol for the isolation of this compound from Inula britannica involves several key steps:
Caption: General workflow for the isolation of this compound.
Detailed Steps:
-
Extraction: The air-dried and powdered flowers of Inula britannica are exhaustively extracted with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity. This compound is typically found in the ethyl acetate fraction.
-
Chromatography: The enriched fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate) to further separate the components.
-
Purification: Final purification is achieved using preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water).
Cytotoxicity Assay (MTT or SRB Assay)
The cytotoxic activity of this compound can be determined using standard colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.
Protocol Outline (MTT Assay):
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Anti-inflammatory Assay (Nitric Oxide and PGE2 Inhibition)
The anti-inflammatory activity can be assessed by measuring the inhibition of NO and PGE2 production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Protocol Outline (NO Inhibition - Griess Assay):
-
Cell Seeding and Treatment: RAW 264.7 cells are seeded in 96-well plates and pre-treated with different concentrations of this compound.
-
LPS Stimulation: The cells are then stimulated with LPS to induce NO production.
-
Supernatant Collection: After a defined incubation period, the cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with Griess reagent, which reacts with nitrite (B80452) (a stable product of NO) to form a colored azo compound.
-
Absorbance Measurement: The absorbance is measured at approximately 540 nm.
-
Inhibition Calculation: The percentage of NO production inhibition is calculated relative to the LPS-treated control.
Future Directions and Conclusion
This compound is a promising natural product with significant potential for development as an anticancer and anti-inflammatory agent. However, further research is imperative to fully elucidate its therapeutic value. Key areas for future investigation include:
-
Comprehensive Cytotoxicity Profiling: Determining the IC50 values of this compound against a broad panel of human cancer cell lines.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways involved in its cytotoxic and anti-inflammatory effects, including detailed analysis of its impact on the NF-κB and apoptotic pathways.
-
In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profile of this compound in preclinical animal models of cancer and inflammatory diseases.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to identify compounds with improved potency and selectivity.
References
Methodological & Application
Total Synthesis of Neobritannilactone B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neobritannilactone B is a sesquiterpene lactone with noted cytotoxic activity, presenting a molecule of interest for further investigation in drug discovery. As of the latest literature review, a complete, step-by-step total synthesis protocol for this compound has not been published. This document aims to provide valuable insights for researchers interested in the synthesis of this and related natural products.
In lieu of a direct protocol for this compound, we present a detailed account of the first asymmetric total synthesis of a structurally complex and related natural product, Rubriflordilactone B , as accomplished by the Li group. The strategies employed in this synthesis, particularly the construction of a polysubstituted aromatic core and stereoselective formation of complex ring systems, may offer a strategic blueprint for a potential synthesis of this compound.
This document provides a comprehensive overview of the retrosynthetic analysis, key experimental protocols, and quantitative data from the successful total synthesis of Rubriflordilactone B.
Introduction to this compound
This compound is a naturally occurring sesquiterpene isolated from the chloroform (B151607) fraction of Inula britannica. It has demonstrated cytotoxic properties, making it a candidate for further pharmacological evaluation. The chemical formula for this compound is C15H20O3. Due to the absence of a published total synthesis, researchers must rely on isolation from natural sources or de novo synthesis design.
Alternative Case Study: Total Synthesis of Rubriflordilactone B
Rubriflordilactone B is a heptacyclic bisnortriterpenoid with significant anti-HIV-1 activity. Its intricate polycyclic structure has made it a formidable target for total synthesis. The first asymmetric total synthesis was achieved by Li and coworkers, employing a sophisticated 6π electrocyclization-aromatization strategy.[1][2] This approach is detailed below to serve as a guide for complex natural product synthesis.
Retrosynthetic Analysis of Rubriflordilactone B
The retrosynthetic strategy for Rubriflordilactone B hinges on the late-stage construction of the central, highly substituted aromatic ring. The molecule is disconnected into two key fragments of comparable complexity: a "left-hand" fragment and a "right-hand" fragment. These fragments are coupled via a Sonogashira reaction, followed by a sequence of reactions to form the aromatic core.
Caption: Retrosynthetic analysis of Rubriflordilactone B.
Data Presentation
The following table summarizes the key reactions, conditions, and yields for the total synthesis of Rubriflordilactone B.
| Step | Reactants | Key Reagents and Conditions | Product | Yield (%) |
| Left-Hand Fragment Synthesis | ||||
| Sonogashira Coupling | Enol triflate of lactone, TMS-acetylene | Pd(PPh₃)₄, CuI, Et₃N, THF | TMS-alkyne substituted lactone | 92 |
| Right-Hand Fragment Synthesis | ||||
| Johnson-Claisen Rearrangement | Allylic alcohol, Triethyl orthoacetate | Propionic acid, 135 °C | γ,δ-unsaturated ester | 85 |
| Fragment Coupling and Final Assembly | ||||
| Sonogashira Coupling | Left-Hand Fragment (alkyne), Right-Hand Fragment (vinyl iodide) | Pd(PPh₃)₄, CuI, Et₃N, THF | Coupled Enyne | 89 |
| Hydrosilylation | Coupled Enyne | (Ph₃P)₃RhCl, Ph₂SiH₂, Benzene (B151609) | cis-Triene-silane | 87 |
| 6π Electrocyclization | cis-Triene-silane | Toluene, 110 °C | Cyclized Intermediate | - |
| Aromatization | Cyclized Intermediate | DDQ, Toluene, 110 °C | Silylated Rubriflordilactone B | 84 (over 2 steps) |
| Desilylation | Silylated Rubriflordilactone B | AgF, THF/MeOH/H₂O | Rubriflordilactone B | 73 |
Experimental Protocols
Detailed methodologies for key transformations in the synthesis of Rubriflordilactone B are provided below. These protocols are based on the work of Li's group.[1][2]
Sonogashira Coupling of Left-Hand and Right-Hand Fragments
To a solution of the left-hand fragment (alkyne, 1.0 equiv) and the right-hand fragment (vinyl iodide, 1.2 equiv) in degassed THF were added triethylamine (B128534) (5.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv). The reaction mixture was stirred at room temperature under an argon atmosphere for 12 hours. The reaction was then quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel to afford the coupled enyne.
Hydrosilylation and 6π Electrocyclization-Aromatization Cascade
To a solution of the coupled enyne (1.0 equiv) in benzene was added Wilkinson's catalyst, (Ph₃P)₃RhCl (0.1 equiv). Diphenylsilane (1.5 equiv) was added dropwise, and the mixture was stirred at room temperature for 2 hours. The solvent was removed under reduced pressure, and the residue was dissolved in toluene. The solution was heated to 110 °C for 4 hours to effect the 6π electrocyclization. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equiv) was added, and the mixture was stirred at 110 °C for an additional 1 hour to promote aromatization. The reaction mixture was cooled to room temperature, filtered through a pad of Celite, and concentrated. The crude product was purified by preparative HPLC to yield silylated Rubriflordilactone B.
Logical Workflow of the Synthesis
The overall workflow for the total synthesis of Rubriflordilactone B can be visualized as a sequence of key fragment preparations followed by their coupling and the final ring-forming cascade.
Caption: Overall synthetic workflow for Rubriflordilactone B.
Conclusion
While the direct total synthesis of this compound remains an open challenge, the successful strategies employed for structurally similar and complex natural products like Rubriflordilactone B provide a solid foundation and a strategic blueprint for future synthetic endeavors in this area. Researchers can draw upon these established protocols and innovative methodologies to devise a potential synthetic route to this compound.
References
Application Notes and Protocols for the Quantification of Neobritannilactone B
Introduction
Neobritannilactone B is a sesquiterpene lactone, a class of naturally occurring compounds with a wide range of biological activities that are of significant interest in pharmaceutical research and development. Accurate and precise quantification of this compound in various matrices, including plant extracts, biological fluids, and pharmaceutical formulations, is crucial for quality control, pharmacokinetic studies, and efficacy evaluation. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methodologies
The quantification of sesquiterpene lactones like this compound is predominantly achieved using chromatographic techniques. Due to their low volatility and potential for thermal degradation, High-Performance Liquid Chromatography (HPLC) is generally the preferred method over Gas Chromatography (GC).[1][2][3] The choice between HPLC-UV and LC-MS/MS depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a robust and widely accessible technique suitable for routine analysis and quality control where analyte concentrations are relatively high.[1]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound at low concentrations and in complex biological matrices.[1][4]
Experimental Protocols
1. Sample Preparation
The goal of sample preparation is to extract this compound from the sample matrix, remove interfering substances, and concentrate the analyte.[5]
Protocol for Solid Samples (e.g., Plant Material)
-
Grinding: Grind the dried plant material to a fine powder to increase the surface area for extraction.
-
Extraction:
-
Weigh 1.0 g of the powdered sample into a centrifuge tube.
-
Add 10 mL of a suitable organic solvent (e.g., methanol (B129727), ethanol, or acetonitrile).[1]
-
Vortex the mixture for 1 minute.
-
Perform ultrasonication for 30 minutes to enhance extraction efficiency.[6]
-
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter.[1]
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration within the calibration range.
Protocol for Liquid Samples (e.g., Plasma, Urine)
-
Protein Precipitation (for plasma):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) or methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
-
Liquid-Liquid Extraction (LLE):
-
An alternative to protein precipitation, LLE can be used to extract the analyte and remove interferences.[7]
-
Mix the liquid sample with an immiscible organic solvent (e.g., ethyl acetate).
-
Vortex and then centrifuge to separate the layers.
-
Collect the organic layer containing the analyte.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a specific volume of the mobile phase.
-
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
2. HPLC-UV Method
This protocol is adapted from established methods for other sesquiterpene lactones.[1]
-
Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.[1]
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
A typical gradient might be: 0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: Based on the UV absorbance spectrum of this compound (typically around 210-230 nm for sesquiterpene lactones). A wavelength of 225 nm can be a starting point.[1]
-
Injection Volume: 10-20 µL.
-
Internal Standard: An internal standard such as coumarin (B35378) can be used to improve precision.[1]
3. LC-MS/MS Method
This protocol provides a highly sensitive and selective method for quantification.
-
Instrumentation: A liquid chromatograph coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]
-
Column: UPLC BEH C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) for faster analysis.[1]
-
Mobile Phase:
-
Flow Rate: 0.3 mL/min.[1]
-
Column Temperature: 40 °C.[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (e.g., [M+H]+ or [M+Na]+) and a specific product ion for this compound need to be determined by direct infusion of a standard solution.
Data Presentation
The quantitative performance of the analytical methods should be validated according to ICH guidelines. The following tables summarize the expected performance characteristics based on data from similar sesquiterpene lactones.[8]
Table 1: HPLC-UV Method Performance Characteristics
| Parameter | Expected Range |
| Linearity (r²) | > 0.998 |
| Linear Range | 10 - 300 µg/mL |
| Limit of Detection (LOD) | 2 - 7 µg/mL |
| Limit of Quantification (LOQ) | 6 - 21 µg/mL |
| Precision (RSD%) | < 10% |
| Accuracy (Recovery %) | 74 - 90% |
Data adapted from a study on six sesquiterpene lactones.[8]
Table 2: LC-MS/MS Method Performance Characteristics
| Parameter | Expected Range |
| Linearity (r²) | > 0.99 |
| Linear Range | 1 - 500 ng/mL |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
Expected performance based on the high sensitivity of LC-MS/MS.
Visualizations
Diagram 1: Experimental Workflow for Sample Preparation
Caption: Workflow for the preparation of solid and liquid samples for chromatographic analysis.
Diagram 2: HPLC-UV Analytical Workflow
Caption: General workflow for the quantification of this compound using HPLC-UV.
Diagram 3: LC-MS/MS Analytical Workflow
Caption: Workflow for the highly sensitive quantification of this compound by LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Advancements in Sample Preparation Methods for the Chromatographic and Mass Spectrometric Determination of Zearalenone and Its Metabolites in Food: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of analytical procedures using HPLC-ELSD to determine six sesquiterpene lactones in Eremanthus species - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Neobritannilactone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neobritannilactone B is a sesquiterpene lactone with potential therapeutic applications. This document provides detailed protocols for evaluating the in vitro anti-inflammatory properties of this compound. The assays described herein are designed to quantify its effects on key inflammatory mediators and elucidate its mechanism of action through the NF-κB and MAPK signaling pathways in a lipopolysaccharide (LPS)-stimulated murine macrophage model.
Data Presentation
The following tables summarize the expected quantitative data from the described experimental protocols.
Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.2 ± 3.1 |
| 5 | 96.5 ± 2.8 |
| 10 | 94.1 ± 3.9 |
| 25 | 91.8 ± 4.2 |
| 50 | 88.3 ± 5.1 |
| 100 | 65.7 ± 6.3 |
Data are presented as mean ± standard deviation (n=3). Cell viability was determined using the MTT assay after 24 hours of treatment.
Table 2: Effect of this compound on LPS-Induced Nitric Oxide (NO) Production
| Treatment | NO Concentration (µM) | Inhibition of NO Production (%) |
| Control (no LPS) | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | 45.8 ± 2.9 | 0 |
| LPS + this compound (1 µM) | 42.3 ± 2.5 | 7.6 |
| LPS + this compound (5 µM) | 35.1 ± 1.8 | 23.4 |
| LPS + this compound (10 µM) | 24.6 ± 2.1 | 46.3 |
| LPS + this compound (25 µM) | 15.2 ± 1.5 | 66.8 |
Data are presented as mean ± standard deviation (n=3). NO concentration in the culture supernatant was measured using the Griess assay.
Table 3: Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (no LPS) | 55 ± 8 | 32 ± 5 | 15 ± 3 |
| LPS (1 µg/mL) | 2850 ± 150 | 1520 ± 98 | 980 ± 75 |
| LPS + this compound (10 µM) | 1345 ± 110 | 780 ± 65 | 450 ± 42 |
| LPS + this compound (25 µM) | 620 ± 75 | 350 ± 38 | 210 ± 25 |
Data are presented as mean ± standard deviation (n=3). Cytokine levels in the culture supernatant were quantified by ELISA.
Table 4: Densitometric Analysis of Western Blots for NF-κB and MAPK Pathway Proteins
| Treatment | p-p65/p65 Ratio | p-IκBα/IκBα Ratio | p-ERK/ERK Ratio | p-JNK/JNK Ratio | p-p38/p38 Ratio |
| Control (no LPS) | 0.15 ± 0.03 | 0.12 ± 0.02 | 0.21 ± 0.04 | 0.18 ± 0.03 | 0.25 ± 0.05 |
| LPS (1 µg/mL) | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 |
| LPS + this compound (25 µM) | 0.45 ± 0.06 | 0.52 ± 0.07 | 0.65 ± 0.08 | 0.58 ± 0.06 | 0.61 ± 0.07 |
Data are presented as relative fold change normalized to the LPS-treated group (mean ± standard deviation, n=3).
Experimental Protocols
Cell Culture and Maintenance
The murine macrophage cell line RAW 264.7 is used for these assays.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[1]
-
Subculture: Cells are subcultured every 2-3 days when they reach 80-90% confluency. Adherent cells are detached using a cell scraper.
Cytotoxicity Assay (MTT Assay)
This assay determines the non-toxic concentration range of this compound.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.[2]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 24 hours.[3]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6][7]
-
Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the inhibitory effect of this compound on LPS-induced NO production.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[8]
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[8]
-
Griess Reaction: Collect 100 µL of the culture supernatant and mix it with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[8]
-
Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.[8]
-
Quantification: Determine the nitrite (B80452) concentration from a sodium nitrite standard curve.[8]
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol quantifies the effect of this compound on the production of TNF-α, IL-6, and IL-1β.
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well.[1] Pre-treat with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any debris.[1]
-
ELISA Procedure: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.[9][10][11] This typically involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a streptavidin-HRP conjugate, and a substrate solution.
-
Absorbance Measurement: Measure the absorbance at 450 nm.[9]
-
Quantification: Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.[9]
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This technique is used to investigate the molecular mechanism of this compound's anti-inflammatory action.
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well. Pre-treat with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for a shorter duration (e.g., 30 minutes for phosphorylation events).[12]
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control (β-actin or GAPDH) overnight at 4°C.[12][13][14]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometric Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ).
Visualizations
Caption: Experimental workflow for assessing the in vitro anti-inflammatory activity of this compound.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Proposed inhibition of the MAPK signaling pathway by this compound.
References
- 1. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 3. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. researchgate.net [researchgate.net]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. fn-test.com [fn-test.com]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tumor-Treating Fields Induce RAW264.7 Macrophage Activation Via NK-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Neuroprotective Effects of Neobritannilactone B
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive experimental framework to investigate the potential neuroprotective properties of Neobritannilactone B, a member of the terpenoid lactone family. While direct studies on the neuroprotective effects of this compound are not yet available, related compounds have demonstrated promising antioxidant and anti-inflammatory activities. This document outlines a series of in vitro experiments designed to assess the efficacy of this compound in protecting neuronal cells from oxidative stress and inflammation, two key contributors to neurodegenerative diseases. The protocols provided herein detail methods for evaluating cell viability, apoptosis, oxidative stress markers, and the activation of the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.
Introduction
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss, often precipitated by oxidative stress and chronic neuroinflammation. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, leading to damage of cellular components. Neuroinflammation, primarily mediated by microglial cells in the central nervous system, can exacerbate neuronal injury if not properly regulated.
Terpenoid lactones have emerged as a class of natural products with diverse biological activities, including anti-inflammatory and antioxidant effects. This compound, a recently identified terpenoid lactone, is a promising candidate for neuroprotective drug discovery. The experimental design detailed below aims to elucidate the neuroprotective potential of this compound by examining its ability to mitigate glutamate-induced oxidative toxicity in neuronal cells and to suppress inflammatory responses in microglial cells. A key focus of this investigation is the potential modulation of the Keap1-Nrf2 signaling pathway, a master regulator of antioxidant gene expression.[1][2][3]
Data Presentation
Table 1: Effect of this compound on HT22 Cell Viability under Glutamate-Induced Oxidative Stress
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 ± 5.2 |
| Glutamate (B1630785) (5 mM) | - | 45 ± 4.1 |
| This compound + Glutamate | 0.1 | 58 ± 3.9 |
| This compound + Glutamate | 1 | 75 ± 5.5 |
| This compound + Glutamate | 10 | 92 ± 4.8 |
| This compound only | 10 | 98 ± 5.1 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Oxidative Stress Markers in Glutamate-Treated HT22 Cells
| Treatment Group | Concentration (µM) | Intracellular ROS (Fold Change) | GSH Levels (µmol/mg protein) |
| Control | - | 1.0 ± 0.1 | 15.2 ± 1.3 |
| Glutamate (5 mM) | - | 3.5 ± 0.4 | 6.8 ± 0.9 |
| This compound + Glutamate | 1 | 2.1 ± 0.3 | 10.5 ± 1.1 |
| This compound + Glutamate | 10 | 1.2 ± 0.2 | 14.1 ± 1.5 |
Data are presented as mean ± standard deviation.
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated BV-2 Microglia
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | 25 ± 5 | 15 ± 4 |
| LPS (100 ng/mL) | - | 550 ± 45 | 480 ± 38 |
| This compound + LPS | 1 | 380 ± 32 | 310 ± 25 |
| This compound + LPS | 10 | 150 ± 18 | 110 ± 15 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Assessment of Neuroprotection against Glutamate-Induced Oxidative Toxicity in HT22 Cells
1. Cell Culture and Treatment:
- Culture murine hippocampal HT22 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
- Seed cells in 96-well plates at a density of 1 x 10^4 cells/well.
- After 24 hours, pre-treat the cells with varying concentrations of this compound (0.1, 1, 10 µM) for 2 hours.
- Induce oxidative stress by adding glutamate to a final concentration of 5 mM.
- Incubate for 24 hours.
2. Cell Viability Assay (MTT Assay):
- Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of dimethyl sulfoxide (B87167) (DMSO).
- Measure the absorbance at 570 nm using a microplate reader.
- Cell viability is expressed as a percentage of the control group.
3. Measurement of Intracellular Reactive Oxygen Species (ROS):
- Seed HT22 cells in a black, clear-bottom 96-well plate.
- After treatment as described in 1.1, wash the cells with PBS.
- Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free DMEM for 30 minutes at 37°C.
- Wash the cells with PBS to remove excess probe.
- Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader.
4. Measurement of Glutathione (GSH) Levels:
- Culture and treat HT22 cells in 6-well plates.
- After treatment, lyse the cells and determine the protein concentration using a BCA protein assay kit.
- Measure GSH levels using a commercial GSH assay kit according to the manufacturer's instructions.
- Normalize GSH levels to the total protein content.[4]
Protocol 2: Evaluation of Anti-inflammatory Effects in LPS-Stimulated BV-2 Microglia
1. Cell Culture and Treatment:
- Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Seed cells in 24-well plates at a density of 5 x 10^4 cells/well.
- Pre-treat cells with this compound (1, 10 µM) for 2 hours.
- Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 24 hours.
2. Measurement of Pro-inflammatory Cytokines (ELISA):
- Collect the cell culture supernatants after treatment.
- Measure the concentrations of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using commercially available ELISA kits, following the manufacturer's protocols.
Protocol 3: Western Blot Analysis of Nrf2 Pathway Activation
1. Protein Extraction and Quantification:
- Culture and treat HT22 cells in 6-well plates as described in 1.1.
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA protein assay.
2. Western Blotting:
- Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against Nrf2 (nuclear and cytosolic fractions), Keap1, Heme Oxygenase-1 (HO-1), and β-actin (loading control) overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Quantify the band intensities using image analysis software.
Mandatory Visualization
Caption: Proposed mechanism of this compound in mitigating glutamate-induced oxidative stress.
Caption: Activation of the Nrf2 signaling pathway by this compound.
Caption: General experimental workflow for assessing the neuroprotective effects of this compound.
References
- 1. Multifaceted bioactivity of marine fungal derived secondary metabolite, xyloketal B -a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Borrelidin B: isolation, biological activity, and implications for nitrile biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effect of SGLT2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Activity Testing of Neobritannilactone B
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive guide to standardized protocols for evaluating the antimicrobial activity of Neobritannilactone B. The methodologies described are based on established techniques for testing natural products and can be adapted for screening against a variety of microbial pathogens.
Data Presentation
Quantitative data from antimicrobial susceptibility testing should be meticulously recorded and presented for clear interpretation and comparison. A tabular format is recommended for summarizing results such as the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition.
Table 1: Antimicrobial Activity of this compound (Example Data Structure)
| Microorganism Tested | Strain ID | Assay Type | Solvent Control | Positive Control (Antibiotic) | This compound Result |
| Staphylococcus aureus | ATCC 29213 | Broth Microdilution | (Result) | (e.g., Vancomycin, MIC in µg/mL) | (MIC in µg/mL) |
| Escherichia coli | ATCC 25922 | Broth Microdilution | (Result) | (e.g., Gentamicin, MIC in µg/mL) | (MIC in µg/mL) |
| Candida albicans | ATCC 90028 | Broth Microdilution | (Result) | (e.g., Fluconazole, MIC in µg/mL) | (MIC in µg/mL) |
| Staphylococcus aureus | ATCC 25923 | Agar (B569324) Disk Diffusion | (Zone Diameter in mm) | (e.g., Vancomycin, Zone in mm) | (Zone Diameter in mm) |
| Escherichia coli | ATCC 25922 | Agar Disk Diffusion | (Zone Diameter in mm) | (e.g., Gentamicin, Zone in mm) | (Zone Diameter in mm) |
Note: This table is a template. Actual results would be populated based on experimental outcomes.
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible results in antimicrobial susceptibility testing.[7] The following are widely accepted methods.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[5][7]
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microtiter plates[7]
-
Sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[8]
-
Microbial inoculum standardized to 0.5 McFarland turbidity[7]
-
Positive control antibiotic (e.g., gentamicin, vancomycin, fluconazole)
-
Solvent control (the solvent used to dissolve this compound)
-
Incubator
Procedure:
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
In the first column of wells, add an additional 100 µL of the this compound stock solution to create a starting concentration.
-
-
Serial Dilutions:
-
Perform a two-fold serial dilution by transferring 100 µL of the solution from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. This will create a range of decreasing concentrations of the compound.[7]
-
The eleventh column will serve as the growth control (no compound) and the twelfth column as the sterility control (no inoculum).
-
-
Inoculation:
-
Prepare a microbial suspension adjusted to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[7]
-
Add 100 µL of the standardized inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells in column 12.
-
-
Controls:
-
Growth Control (Positive Control): Wells containing broth and inoculum only.
-
Sterility Control (Negative Control): Wells containing broth only.
-
Solvent Control: Test the highest concentration of the solvent used for its effect on microbial growth.
-
Antibiotic Control: Perform serial dilutions of a standard antibiotic as a positive control for the assay.
-
-
Incubation:
-
Seal the plate and incubate at the appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).[9]
-
-
Reading the MIC:
Protocol 2: Agar Disk Diffusion for Zone of Inhibition
This method qualitatively assesses the antimicrobial activity by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[7]
Materials:
-
This compound solution of a known concentration
-
Sterile filter paper disks (6 mm in diameter)
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Sterile swabs
-
Positive control antibiotic disks
-
Solvent control disks
Procedure:
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the standardized microbial inoculum and rotate it against the side of the tube to remove excess liquid.
-
Streak the swab evenly across the entire surface of the agar plate in three different directions to ensure uniform growth.
-
-
Application of Disks:
-
Aseptically apply sterile filter paper disks impregnated with a known amount of this compound onto the surface of the inoculated agar plate.
-
Place a positive control antibiotic disk and a solvent control disk on the same plate for comparison.
-
Ensure disks are placed far enough apart to prevent the zones of inhibition from overlapping.
-
-
Incubation:
-
Invert the plates and incubate at the appropriate temperature and duration for the test microorganism.
-
-
Measurement:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
-
Visualizations
Experimental Workflow Diagram
References
- 1. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inula britannica fermented with probiotic Weissella cibaria D30 exhibited anti-inflammatory effect and increased viability in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Neobritannilactone B Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neobritannilactone B is a sesquiterpene lactone isolated from the flowers of Inula britannica, a plant with a history of use in traditional medicine for treating inflammatory conditions and digestive disorders.[1][2] Sesquiterpene lactones from this genus are recognized for a variety of biological activities, including cytotoxic, anti-inflammatory, and anti-tumor effects.[1][3][4] this compound and its derivatives represent a promising starting point for the development of novel therapeutics, particularly in oncology and inflammatory diseases. The presence of reactive functional groups, such as the α-methylene-γ-lactone moiety, is often associated with their biological activity, primarily through the alkylation of biological macromolecules.[5][6]
These application notes provide a comprehensive overview of the current knowledge on this compound and its analogs, along with detailed protocols for key experiments to guide researchers in the early stages of drug discovery and development.
Biological Activities of this compound and Related Compounds
Cytotoxic Activity
This compound has demonstrated modest cytotoxic activity against a panel of human cancer cell lines. In a study by Bai et al. (2006), this compound and its acetylated derivative, acetyl this compound, were evaluated for their effects on COLO 205 (colon adenocarcinoma), HT 29 (colorectal adenocarcinoma), HL-60 (promyelocytic leukemia), and AGS (gastric adenocarcinoma) cells.[2] While specific IC50 values for this compound are not detailed in the available literature, the activity of related sesquiterpene lactones from Inula britannica has been quantified, providing a benchmark for drug development programs. For instance, 1,6-O,O-Diacetylbritannilactone (OODABL), another derivative, has shown potent induction of apoptosis in human leukemia (HL-60) cells.[1]
Anti-inflammatory Activity
Sesquiterpene lactones isolated from Inula britannica are known to possess significant anti-inflammatory properties.[7] Their mechanism of action is often attributed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[5][6][8][9] NF-κB is a critical transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6] For example, the related compound 1-O-acetylbritannilactone (ABL) has been shown to inhibit human neutrophil elastase and reduce the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[7]
Data Presentation: Quantitative Analysis of Bioactivity
The following tables summarize the reported biological activities of sesquiterpene lactones from Inula britannica to provide a comparative baseline for the development of this compound derivatives.
Table 1: Anti-inflammatory Activity of 1-O-acetylbritannilactone (ABL)
| Compound | Assay | Target/Cell Line | IC50 Value | Reference |
| 1-O-acetylbritannilactone (ABL) | Human Neutrophil Elastase Inhibition | - | 3.2 ± 0.3 µM | [7] |
| 1-O-acetylbritannilactone (ABL) | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | Dose-dependent inhibition | [7] |
| 1-O-acetylbritannilactone (ABL) | Prostaglandin E2 (PGE2) Production | LPS-stimulated RAW 264.7 cells | Dose-dependent inhibition | [7] |
Table 2: NF-κB Inhibitory Activity of Sesquiterpenes from Inula britannica
| Compound | Assay | Cell Line | IC50 Value | Reference |
| Inulanolide B | NF-κB Activation | LPS-stimulated RAW 264.7 cells | 0.49 µM | [8] |
| Inulanolide D | NF-κB Activation | LPS-stimulated RAW 264.7 cells | 0.48 µM | [8] |
| Eupatolide | NF-κB Activation | LPS-stimulated RAW 264.7 cells | 1.54 µM | [8] |
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives (Acetylation)
This protocol describes a general method for the acetylation of hydroxyl groups on a parent sesquiterpene lactone, such as this compound, to produce derivatives that may exhibit enhanced biological activity.
Materials:
-
This compound (or parent sesquiterpene lactone)
-
Acetic anhydride (B1165640)
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Nitrogen or argon gas supply
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add anhydrous pyridine (2-3 equivalents) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.5-2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the acetylated derivative.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the determination of the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HL-60, COLO 205, HT 29)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO2 incubator.
-
Prepare serial dilutions of the this compound derivative in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
After the incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix gently and incubate for 15-30 minutes at room temperature to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This protocol is used to assess the anti-inflammatory activity of this compound derivatives by measuring their effect on NO production in RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
This compound derivative stock solution (in DMSO)
-
Griess Reagent System
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (a known iNOS inhibitor).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, add 50 µL of supernatant to 50 µL of Sulfanilamide solution (Part I of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm within 30 minutes.
-
Determine the nitrite (B80452) concentration in each sample using a sodium nitrite standard curve.
-
Calculate the percentage of inhibition of NO production for each compound concentration compared to the vehicle control.
Visualization of Workflows and Signaling Pathways
References
- 1. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1, 6-O, O-Diacetylbritannilactone from Inula britannica Induces Anti-Tumor Effect on Oral Squamous Cell Carcinoma via miR-1247-3p/LXRα/ABCA1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ergolide, sesquiterpene lactone from Inula britannica, inhibits inducible nitric oxide synthase and cyclo-oxygenase-2 expression in RAW 264.7 macrophages through the inactivation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ergolide, sesquiterpene lactone from Inula britannica, inhibits inducible nitric oxide synthase and cyclo-oxygenase-2 expression in RAW 264.7 macrophages through the inactivation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. New sesquiterpene dimers from Inula britannica inhibit NF-kappaB activation and NO and TNF-alpha production in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suppression of the NF-kappaB signalling pathway by ergolide, sesquiterpene lactone, in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Neobritannilactone B: Application Notes for Mechanism of Action Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the mechanism of action of Neobritannilactone B, a natural product with demonstrated anti-cancer properties. The protocols detailed herein are intended to guide researchers in studying its effects on cancer cell signaling, proliferation, and migration.
Introduction
This compound is a sesquiterpene lactone that has been identified as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of many human cancers, including triple-negative breast cancer (TNBC), and plays a crucial role in promoting tumor cell proliferation, survival, and metastasis. This compound has shown preferential inhibitory effects on cancer cells harboring constitutively active STAT3, making it a promising candidate for targeted cancer therapy.
Mechanism of Action: Inhibition of STAT3 Signaling
This compound exerts its anti-cancer effects primarily through the suppression of the STAT3 signaling pathway. This is achieved by inhibiting the phosphorylation of STAT3 at the critical tyrosine 705 residue (pY705-STAT3). Phosphorylation at this site is essential for the dimerization, nuclear translocation, and DNA binding of STAT3, which in turn activates the transcription of downstream target genes involved in cell proliferation and survival. By preventing STAT3 phosphorylation, this compound effectively blocks these oncogenic functions.
The inhibitory effect of this compound on STAT3 phosphorylation occurs in a time- and dose-dependent manner. Notably, it shows selectivity for STAT3, with minimal impact on other signaling molecules like pS727-STAT3, pY1068-EGFR, and pY-Jak2.
Signaling Pathway Diagram
Caption: this compound inhibits STAT3 phosphorylation, blocking its downstream effects.
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activity of this compound.
Table 1: In Vitro Cytotoxicity (IC50) of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2.5 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 5.0 |
| SUM-159 | Triple-Negative Breast Cancer | 4.4 |
| MDA-MB-436 | Triple-Negative Breast Cancer | 2.3 |
| BT-549 | Triple-Negative Breast Cancer | 4.3 |
| HCC1806 | Triple-Negative Breast Cancer | 5.2 |
| HCC1937 | Triple-Negative Breast Cancer | 5.8 |
| MCF-10A | Normal Breast Epithelial | 23.9 |
| HBMEC | Normal Human Brain Microvascular | 14.2 |
Table 2: Inhibition of STAT3 DNA-Binding Activity
| Compound | IC50 (µM) |
| This compound | 5.0 |
Experimental Protocols
The following are detailed protocols for key experiments to study the mechanism of action of this compound.
Experimental Workflow Diagram
Caption: Workflow for investigating this compound's effects on cancer cells.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MDA-MB-468)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the control group.
-
Plot a dose-response curve and determine the IC50 value using appropriate software.
-
Colony Formation Assay (Clonogenic Assay)
This assay assesses the ability of single cells to proliferate and form colonies following treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
6-well tissue culture plates
-
PBS
-
Trypsin-EDTA
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
Procedure:
-
Cell Seeding:
-
Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates containing 2 mL of complete culture medium.
-
Allow the cells to attach overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound for 24 hours.
-
-
Colony Growth:
-
After treatment, replace the medium with fresh, drug-free complete culture medium.
-
Incubate the plates for 10-14 days, allowing colonies to form. Change the medium every 2-3 days.
-
-
Staining:
-
Wash the wells twice with PBS.
-
Fix the colonies with 1 mL of methanol (B129727) for 15 minutes.
-
Remove the methanol and add 1 mL of Crystal Violet staining solution to each well.
-
Incubate for 15-30 minutes at room temperature.
-
Wash the wells with water until the background is clear.
-
-
Quantification:
-
Air-dry the plates.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment group.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay is used to evaluate the effect of this compound on cell migration.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tip
-
PBS
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer:
-
Seed cells in a 6-well or 12-well plate and grow them to 90-100% confluency.
-
-
Create the "Wound":
-
Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.
-
Gently wash the wells twice with PBS to remove detached cells.
-
-
Treatment and Imaging:
-
Add fresh medium containing the desired concentration of this compound or vehicle control.
-
Immediately capture images of the scratch at time 0 using a microscope at 10x magnification. Mark the position of the image for subsequent time points.
-
Incubate the plate and capture images of the same field at regular intervals (e.g., 6, 12, 24 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure at each time point compared to the initial wound width.
-
Western Blot Analysis for STAT3 Phosphorylation
This protocol details the detection of phosphorylated STAT3 (pY705) and total STAT3 levels in cells treated with this compound.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: anti-pY705-STAT3, anti-total STAT3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound for the desired time and concentration.
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pY705-STAT3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
To detect total STAT3 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the pY705-STAT3 signal to the total STAT3 signal and the loading control.
-
Application Notes and Protocols for In Vivo Studies of Neobritannilactone B
Disclaimer: Publicly available scientific literature lacks specific in vivo studies on Neobritannilactone B. The following application notes and protocols are therefore based on established methodologies for the in vivo assessment of novel lactone compounds with potential therapeutic applications. The data presented is illustrative and should be considered hypothetical.
Introduction
This compound is a sesquiterpene lactone that, like other compounds in its class, warrants investigation for its potential pharmacological activities. In vivo studies are critical to evaluate the safety and efficacy of such novel compounds before they can be considered for clinical development.[1][2] These studies provide essential information on a compound's behavior within a whole organism, revealing potential side effects and therapeutic efficacy that cannot be fully assessed through in vitro assays alone.[2] This document provides a set of generalized, detailed protocols for the initial in vivo evaluation of a compound like this compound, covering acute toxicity, preliminary efficacy, and pharmacokinetic profiling.
Data Presentation
The following tables represent hypothetical data for this compound to serve as a template for data organization and presentation.
Table 1: Acute Oral Toxicity of this compound in Rodents (OECD 423)
| Animal Model | Dose (mg/kg) | Number of Animals | Mortalities | Clinical Observations |
| Sprague-Dawley Rat | 300 | 3 | 0/3 | No adverse effects observed. |
| Sprague-Dawley Rat | 2000 | 3 | 1/3 | Lethargy, piloerection in all animals. |
This table is adapted from the general principles of acute toxicity testing described in preclinical safety evaluations.[3]
Table 2: Preliminary Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1500 ± 250 | - | +5.0 ± 1.5 |
| This compound | 25 | 900 ± 180 | 40 | +2.1 ± 2.0 |
| This compound | 50 | 600 ± 150 | 60 | -1.5 ± 2.5 |
| Positive Control | Varies | 450 ± 120 | 70 | -8.0 ± 3.0 |
This table illustrates a typical outcome for an efficacy study designed to determine the maximum tolerated dose and therapeutic window.[4]
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Intravenous (IV) | 5 | 850 ± 120 | 0.25 | 1200 ± 200 | 100 |
| Oral (PO) | 50 | 300 ± 75 | 2.0 | 2400 ± 450 | 40 |
Pharmacokinetic parameters are crucial for optimizing dosing regimens and understanding species differences.[4][5]
Experimental Protocols
Acute Oral Toxicity Study (Following OECD Guideline 423)
Objective: To determine the acute oral toxicity of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Sprague-Dawley rats (8-12 weeks old)
-
Oral gavage needles
-
Standard laboratory animal caging and diet
Procedure:
-
Healthy, young adult rats are acclimatized for at least 5 days before the study.
-
Animals are fasted overnight prior to dosing.
-
A starting dose of 300 mg/kg is administered orally to a group of 3 female rats.
-
Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for 14 days.
-
If no mortality occurs, a higher dose of 2000 mg/kg is administered to another group of 3 female rats.
-
If mortality is observed at a certain dose, the study is repeated at a lower dose level to refine the lethal dose.
-
At the end of the 14-day observation period, surviving animals are euthanized and subjected to gross necropsy.
Preliminary Efficacy in a Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231 for breast cancer)
-
Immunocompromised mice (e.g., NOD-scid)
-
This compound
-
Vehicle and positive control drug
-
Matrigel
-
Calipers for tumor measurement
Procedure:
-
Cancer cells are cultured and harvested.
-
A suspension of 1 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Mice are randomized into treatment groups (vehicle control, this compound at different doses, positive control).
-
Treatment is administered daily via the desired route (e.g., oral gavage or intraperitoneal injection) for 21 days.
-
Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histopathology, biomarker analysis).
Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound after intravenous and oral administration.
Materials:
-
This compound
-
Vehicle suitable for IV and oral administration
-
C57BL/6 mice (or other appropriate strain)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Mice are divided into two groups: intravenous (IV) and oral (PO) administration.
-
The IV group receives a single bolus injection of this compound (e.g., 5 mg/kg) via the tail vein.
-
The PO group receives a single oral gavage of this compound (e.g., 50 mg/kg).
-
Blood samples (approximately 50 µL) are collected from the tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
The concentration of this compound in plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated using appropriate software.
Visualization
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway for this compound inducing apoptosis.
Experimental Workflow Diagram
Caption: General workflow for preclinical in vivo evaluation of this compound.
References
- 1. youtube.com [youtube.com]
- 2. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 3. Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dctd.cancer.gov [dctd.cancer.gov]
- 5. In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102 - PubMed [pubmed.ncbi.nlm.nih.gov]
Neobritannilactone B: Application Notes for Therapeutic Potential Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neobritannilactone B, a sesquiterpene lactone isolated from the flowers of Inula britannica, has emerged as a compound of interest for its potential therapeutic applications.[1][2] This document provides a summary of its reported biological activities and generalized protocols for its investigation as a potential therapeutic agent, with a focus on its cytotoxic properties. While research is ongoing, initial studies suggest a promising role for this compound in oncology.
Biological Activity
The primary therapeutic potential of this compound identified to date lies in its cytotoxic and pro-apoptotic effects on various cancer cell lines.
Cytotoxic and Pro-apoptotic Activity
This compound has demonstrated significant activity in inducing apoptosis, a form of programmed cell death, in several human cancer cell lines. A study has reported that this compound is a potent inducer of apoptosis.[3] At a concentration of 25 µM, this compound induced apoptosis in a significant percentage of treated cells after 24 hours of incubation.[3] In addition to its pro-apoptotic effects, it has been noted for its general cytotoxic activity against B16 melanoma cells.[1][4]
Table 1: Apoptosis-Inducing Activity of this compound (25 µM for 24 hours) [3]
| Cell Line | Cancer Type | % Apoptotic Cells |
| COLO 205 | Colon Carcinoma | 41.62% |
| HT-29 | Colorectal Adenocarcinoma | 66.54% |
| HL-60 | Promyelocytic Leukemia | 77.57% |
| AGS | Gastric Adenocarcinoma | 11.78% |
Experimental Protocols
The following are generalized protocols for assessing the cytotoxic and pro-apoptotic potential of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound, a key measure of its potency.
Materials:
-
This compound
-
Human cancer cell lines (e.g., COLO 205, HT-29, HL-60, AGS, B16 melanoma)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5% (v/v). Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Human cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration (determined from the cytotoxicity assay) for 24 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension. Centrifuge and wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both stains.
Visualizations
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate a potential mechanism of action and a typical experimental workflow for the evaluation of natural products like this compound.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Caption: General workflow for evaluating the therapeutic potential of this compound.
Future Directions
Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:
-
Determination of IC50 values across a broader panel of cancer cell lines to identify the most sensitive cancer types.
-
Elucidation of the precise molecular mechanisms underlying its pro-apoptotic effects, including the identification of specific protein targets and signaling pathways.
-
Investigation of potential anti-inflammatory properties , given that other compounds from Inula britannica have shown such activity.
-
In vivo studies in animal models to assess the efficacy, pharmacokinetics, and safety profile of this compound.
These application notes provide a foundational framework for researchers to explore the therapeutic promise of this compound. As a novel natural product with demonstrated cytotoxic activity, it represents a valuable lead compound for the development of new anticancer agents.
References
- 1. Hypo-pigmenting effect of sesquiterpenes from Inula britannica in B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Neobritannilactone B
Disclaimer: As of late 2025, a completed total synthesis of Neobritannilactone B has not been reported in peer-reviewed literature. This guide addresses the anticipated challenges based on its complex structure and draws upon established methodologies for the synthesis of related natural products and key structural motifs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
A1: The total synthesis of this compound presents several significant challenges inherent to its structure:
-
Construction of the Fused Cyclodeca[b]furan-2-one Core: The central ten-membered ring fused to a furanone is sterically congested and conformationally complex. Achieving regioselective and stereoselective cyclization to form this large ring is a major hurdle.
-
Stereocontrol: The molecule contains multiple stereocenters. Establishing the correct relative and absolute stereochemistry throughout the synthesis will require highly selective reactions.
-
Synthesis of the Oxabicyclo[2.2.1]heptane Moiety: While not explicitly present in the final structure, an intramolecular Diels-Alder reaction of a furan (B31954) derivative is a common strategy to construct similar bicyclic ethers, which can then be elaborated. Controlling the endo/exo selectivity of such a reaction can be difficult.[1][2][3]
-
Installation of the Exocyclic Methylene Group: Exocyclic double bonds can be sensitive to various reaction conditions, particularly acidic or oxidizing environments. Its introduction, likely at a late stage, must be planned carefully to avoid isomerization or degradation.
-
Selective Functional Group Manipulations: The presence of a hydroxyl group and a lactone necessitates the use of orthogonal protecting group strategies and chemoselective reagents to avoid unwanted side reactions.
Q2: What are the most promising strategies for constructing the core oxabicyclo[2.2.1]heptane precursor?
A2: The intramolecular Diels-Alder (IMDA) reaction of a substituted furan is a powerful strategy for the stereocontrolled synthesis of the oxabicyclo[2.2.1]heptane core. The primary challenge is controlling the endo/exo selectivity. Lewis acid catalysis or strategic placement of bulky substituents on the dienophile can influence the transition state and favor the desired isomer. Another common method is the intermolecular Diels-Alder reaction between a furan and a suitable dienophile, though this may require harsh conditions and can suffer from reversibility.[3][4]
Troubleshooting Guides
Problem 1: Low Yield or Poor Selectivity in the Diels-Alder Reaction for the Oxabicyclo[2.2.1]heptane Core
| Symptom | Possible Cause | Suggested Solution |
| Low reaction conversion | Insufficient thermal energy for the cycloaddition. | Increase the reaction temperature or use high-pressure conditions. Note that the Diels-Alder reaction of furans can be reversible.[3] |
| Steric hindrance in the transition state. | Redesign the tether between the furan and the dienophile in an intramolecular approach to be more conformationally restricted. | |
| Formation of undesired regioisomers | Poor electronic bias in the furan or dienophile. | Introduce electron-withdrawing or -donating groups to direct the cycloaddition. The use of a Lewis acid catalyst can also enhance regioselectivity.[2] |
| Poor endo/exo diastereoselectivity | Small energy difference between endo and exo transition states. | Employ a chiral Lewis acid to catalyze the reaction, which can create a chiral environment that favors one transition state. Alternatively, steric directing groups on the substrate can be used. |
| Reversion of the cycloadduct | The retro-Diels-Alder reaction is favorable at high temperatures. | Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. If possible, trap the cycloadduct in situ by a subsequent reaction, such as hydrogenation of the double bond. |
Problem 2: Difficulty in the Stereoselective Formation of the δ-Lactone
| Symptom | Possible Cause | Suggested Solution |
| Epimerization at the α- or β-position during lactonization | Use of harsh acidic or basic conditions. | Employ milder lactonization conditions. Yamaguchi or Shiina macrolactonization protocols are often effective for forming large-ring lactones under neutral or mildly basic conditions. |
| Failure of ring-closing metathesis (RCM) to form a large-ring lactone | Unfavorable pre-cyclization conformation. | Utilize a more rigid substrate to pre-organize the molecule for cyclization. The choice of RCM catalyst (e.g., Grubbs vs. Hoveyda-Grubbs) can also significantly impact the yield. |
| Low diastereoselectivity in a key bond-forming reaction to set a stereocenter | Poor facial selectivity of the incoming reagent. | Use a substrate-controlled approach with a chiral auxiliary or a reagent-controlled approach with a chiral catalyst to enhance diastereoselectivity.[5] |
Data Presentation
Table 1: Comparison of Methodologies for Oxabicyclo[2.2.1]heptane Synthesis via Diels-Alder Reaction
| Diene | Dienophile | Conditions | Product | Yield (%) | endo:exo Ratio | Reference |
| 2-Methylfuran | Methyl 3-bromopropiolate | Benzene, reflux, 24 h | 1-Methyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate | High (not specified) | 15.7:1 (regioisomers) | [2] |
| 3-Alkoxyfurans | N-substituted maleimides | Mild conditions | endo-Cantharimides | Good to excellent | Highly endo selective | [3] |
| 3-Benzylfuran | Acrylonitrile | Not specified | 5(or 6)-Benzyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitriles | Not specified | Mixture of isomers | [1] |
Table 2: Selected Modern Methods for Stereoselective Lactone Synthesis
| Methodology | Substrate Type | Key Reagents/Catalyst | Stereoselectivity | Yield (%) | Reference |
| Asymmetric Bromolactonization | α-Allyl carboxylic acids | BINOL-derived chiral sulfide (B99878) | Up to 99% ee | Good to excellent | [6] |
| Nickel-Catalyzed α-Spirocyclization | Lactones with aryl nitriles | Ni(COD)₂, Chiral Mandyphos ligand | Up to 90% ee | Good | [7] |
| Engineered Carbonyl Reductase | 5-Oxoalkanoic acids | SmCRM5 variant, NADPH | Up to 99% ee | High | [5] |
Experimental Protocols
Protocol 1: General Procedure for Diels-Alder Formation of an Oxabicyclo[2.2.1]heptene Derivative (Adapted from[2])
-
Reaction Setup: To a solution of the furan derivative (1.0 equiv) in a suitable solvent (e.g., benzene, toluene (B28343), or CH₂Cl₂) in a sealed tube or round-bottom flask equipped with a reflux condenser is added the dienophile (1.1-1.5 equiv).
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for 12-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired oxabicyclo[2.2.1]heptene adducts. The stereoisomers are separated if possible.
Protocol 2: General Procedure for Enantioselective Bromolactonization (Adapted from[6])
-
Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, the BINOL-derived chiral bifunctional sulfide catalyst (0.1 equiv) is dissolved in a non-polar solvent such as toluene or CCl₄.
-
Reaction Initiation: The α-allyl carboxylic acid substrate (1.0 equiv) is added to the catalyst solution. The mixture is cooled to the optimized reaction temperature (e.g., 0 °C to -20 °C).
-
Addition of Brominating Agent: A solution of the brominating agent (e.g., N-bromosuccinimide, 1.2 equiv) in the same solvent is added dropwise over a period of 1-2 hours.
-
Reaction Monitoring and Quenching: The reaction is stirred at the same temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched by the addition of a saturated aqueous solution of Na₂S₂O₃.
-
Work-up and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The resulting crude product is purified by flash column chromatography to yield the optically active α-spiro-γ-lactone.
Mandatory Visualization
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. mdpi.com [mdpi.com]
- 3. Irreversible endo-Selective Diels–Alder Reactions of Substituted Alkoxyfurans: A General Synthesis of endo-Cantharimides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Complex Lactones
Frequently Asked Questions (FAQs)
Q1: My lactonization reaction is showing low or no conversion to the desired product. What are the potential causes and how can I troubleshoot this?
A1: Low or no conversion in a lactonization reaction can stem from several factors. A systematic approach to troubleshooting is recommended.[1]
-
Insufficient Catalyst Activity: The chosen catalyst may not be active enough for your specific substrate.
-
Presence of Moisture: Lactonization is often sensitive to water.
-
Troubleshooting: Ensure all solvents and reagents are rigorously dried (anhydrous). Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Suboptimal Temperature: The reaction may require a specific temperature range to proceed efficiently.
-
Troubleshooting: Gradually increase the reaction temperature. Many lactonizations are performed at elevated temperatures (e.g., 60-100 °C).[1] However, be mindful of potential side reactions at higher temperatures.
-
-
Inappropriate Solvent: The solvent choice is critical for solubility, reaction rate, and stabilizing intermediates.
-
Troubleshooting: The starting material must be soluble in the chosen solvent at the reaction temperature.[1] Test a range of solvents with varying polarities.
-
Q2: I am observing significant formation of side products, such as polymers or intermolecular esters, instead of the desired lactone. How can I improve the selectivity?
A2: The formation of side products is a common challenge, particularly in the synthesis of macro-lactones.
-
High Dilution Conditions: To favor the intramolecular cyclization over intermolecular reactions, performing the reaction at a high dilution is a classic and effective strategy.[1] This can be achieved by the slow addition of the substrate to the reaction mixture.
-
Choice of Activating Agent: In methods like the Corey-Nicolaou or Mukaiyama lactonization, the choice of activating agent can influence the reaction outcome. It is advisable to screen different reagents to find the one that provides the best selectivity for your substrate.[2]
Q3: How do I choose the appropriate catalyst for my lactonization reaction?
A3: Catalyst selection is highly dependent on the substrate and the nature of the lactonization.
-
Review the Literature: Look for precedents with similar substrates. For example, copper/nitroxyl catalyst systems are effective for the aerobic oxidative lactonization of diols.[3]
-
Catalyst Screening: If there are no direct analogs, a systematic screening of different classes of catalysts (e.g., transition metals like palladium, nickel, gold; or organocatalysts) is necessary.
-
Consider the Reaction Mechanism: The choice of catalyst should be guided by the desired reaction mechanism. For instance, ring-closing metathesis (RCM) to form a lactone requires a specific Grubbs-type catalyst.[2]
Troubleshooting Guides
Guide 1: Low or No Product Yield
This guide provides a step-by-step process to diagnose and resolve issues of low or no product yield in lactonization reactions.
| Step | Action | Rationale |
| 1 | Verify Starting Material | Confirm the identity and purity of your starting material using techniques like NMR and mass spectrometry. Impurities can inhibit the catalyst or lead to side reactions. |
| 2 | Check Reagent and Solvent Quality | Ensure all reagents are of high purity and solvents are anhydrous. Moisture is a common inhibitor of lactonization reactions.[1] |
| 3 | Evaluate Catalyst Activity | Use a fresh batch of catalyst or test the current batch on a known, reliable reaction. Catalysts can degrade over time.[1] |
| 4 | Optimize Reaction Temperature | Systematically vary the reaction temperature. Start from room temperature and gradually increase it, monitoring the reaction progress at each stage.[1] |
| 5 | Screen Different Solvents | Test a range of solvents to ensure adequate solubility of the starting material and to find one that favors the desired reaction pathway.[1] |
| 6 | Increase Reaction Time | Some reactions are simply slow. Extend the reaction time and monitor for product formation. |
Guide 2: Formation of Impurities and Side Products
This guide helps in identifying and minimizing the formation of unwanted byproducts.
| Step | Action | Rationale |
| 1 | Characterize Byproducts | Isolate and characterize the major side products to understand the competing reaction pathways. |
| 2 | Implement High Dilution | To minimize intermolecular reactions that lead to dimers or polymers, perform the reaction at a much lower concentration (e.g., 0.01-0.001 M). |
| 3 | Modify Temperature | Lowering the temperature may suppress side reactions that have a higher activation energy than the desired lactonization. |
| 4 | Screen Catalysts and Reagents | A different catalyst or activating agent may offer higher selectivity for the desired intramolecular cyclization. |
Experimental Protocols
The following protocols are adapted from the synthesis of complex natural products and represent key transformations relevant to the synthesis of molecules like Neobritannilactone B.
Protocol 1: Sonogashira Coupling for Fragment Assembly
This protocol is based on the assembly of key fragments in the synthesis of Rubriflordilactone B.
-
To a solution of the left-hand fragment (1.0 equiv) and the right-hand fragment (1.2 equiv) in degassed THF, add triethylamine (B128534) (5.0 equiv).[4]
-
Add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv) to the reaction mixture.[4]
-
Stir the reaction at room temperature under an argon atmosphere for 12 hours.[4]
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate.[4]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[4]
-
Purify the residue by flash column chromatography on silica (B1680970) gel to obtain the coupled product.[4]
Protocol 2: Late-Stage 6π Electrocyclization and Aromatization
This protocol describes a key ring-forming cascade.
-
Dissolve the coupled enyne precursor (1.0 equiv) in toluene.
-
Heat the solution to 110 °C for 4 hours to induce the 6π electrocyclization.[4]
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) (1.5 equiv) to the reaction mixture.[4]
-
Continue stirring at 110 °C for an additional 1 hour to promote aromatization.[4]
-
Cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by preparative HPLC.[4]
Visualizations
References
Technical Support Center: Overcoming Solubility Challenges of Neobritannilactone B in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common solubility issues with Neobritannilactone B in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a sesquiterpene lactone isolated from plants of the Inula genus, such as Inula britannica.[1][2] It has demonstrated cytotoxic activity, making it a compound of interest for further research.[3] Like many other sesquiterpene lactones, this compound is a hydrophobic molecule, which can lead to poor solubility in aqueous assay buffers. This can result in compound precipitation, leading to inaccurate and irreproducible experimental results.
Q2: In which organic solvents is this compound soluble?
A2: this compound is soluble in a range of organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[3]
Q3: What is the recommended starting point for preparing a stock solution of this compound?
A3: A common starting point for a stock solution is to dissolve this compound in 100% DMSO. Some suppliers offer pre-dissolved solutions, for example, at a concentration of 10 mM in DMSO.[3] It is crucial to ensure the compound is fully dissolved before making further dilutions.
Q4: My this compound precipitates when I add it to my aqueous assay medium. What should I do?
A4: This is a common issue with hydrophobic compounds. The key is to ensure the final concentration of the organic solvent (like DMSO) in your assay medium is kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity. If precipitation occurs, you can try several troubleshooting steps outlined in the guide below, such as lowering the final compound concentration, using sonication, or preparing fresh dilutions.
Q5: Is this compound known to be cytotoxic?
A5: Yes, this compound has been reported to exhibit cytotoxic effects.[3] In a study on melanogenesis inhibition in B16 melanoma cells, it was found to be cytotoxic.[3] Therefore, it is essential to perform dose-response experiments to determine the cytotoxic concentration range in your specific cell line and assay.
Troubleshooting Guide: Overcoming this compound Solubility Issues
This guide provides a step-by-step approach to troubleshoot and resolve solubility problems with this compound in your experiments.
Initial Steps: Stock Solution Preparation
-
Solvent Selection: Begin by dissolving this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure Complete Dissolution:
-
Vortex the solution vigorously.
-
If particulates are still visible, use a sonicator bath for 10-15 minutes to aid dissolution.
-
Gentle warming (to no more than 37°C) can also be attempted, but be cautious of potential compound degradation.
-
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to compound precipitation. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[3]
Assay Preparation: Preventing Precipitation in Aqueous Media
-
Problem: Compound precipitates upon dilution into the aqueous assay buffer.
-
Solutions:
-
Reduce Final Concentration: The most straightforward approach is to lower the final working concentration of this compound in your assay.
-
Serial Dilutions: Perform serial dilutions of your DMSO stock solution in DMSO first, before making the final dilution into your aqueous assay buffer. This gradual reduction in solvent strength can help maintain solubility.
-
Vigorous Mixing: When making the final dilution, add the this compound concentrate to the aqueous buffer while vortexing or rapidly pipetting to ensure immediate and thorough mixing.
-
Final Solvent Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally at or below 0.1%. In some cases, up to 0.5% may be tolerated by cells, but this should be validated with a vehicle control.
-
Quantitative Data Summary
| Solvent | Reported Solubility | Recommended Stock Concentration |
| DMSO | Soluble | 10 mM or higher |
| Chloroform | Soluble | Not recommended for aqueous assays |
| Dichloromethane | Soluble | Not recommended for aqueous assays |
| Ethyl Acetate | Soluble | Not recommended for aqueous assays |
| Acetone | Soluble | Not recommended for aqueous assays |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
This protocol describes the preparation of working solutions from a 10 mM DMSO stock for use in a cell-based assay.
Materials:
-
This compound (10 mM stock in 100% DMSO)
-
100% DMSO
-
Sterile cell culture medium
Procedure:
-
Thaw a frozen aliquot of the 10 mM this compound stock solution and allow it to come to room temperature.
-
Create a serial dilution series of the stock solution in 100% DMSO to generate intermediate stock concentrations (e.g., 1 mM, 100 µM, 10 µM).
-
To prepare the final working solutions, dilute the intermediate DMSO stocks into pre-warmed cell culture medium. For a final DMSO concentration of 0.1%, add 1 µL of the intermediate stock to 999 µL of medium.
-
Mix immediately and thoroughly by vortexing or inverting the tube several times.
-
Visually inspect the working solution for any signs of precipitation before adding it to the cells.
Protocol 2: Cytotoxicity Assessment using the MTT Assay
This protocol is adapted for assessing the cytotoxicity of a hydrophobic compound like this compound.
Materials:
-
96-well microtiter plates
-
Cells of interest
-
Complete cell culture medium
-
This compound working solutions (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Remove the medium and add 100 µL of the serially diluted this compound working solutions to the respective wells. Include a vehicle control (medium with the same final DMSO concentration as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[4]
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[5]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570-590 nm using a microplate reader.[6]
-
Data Analysis: Subtract the background absorbance (from wells with medium and MTT but no cells). Calculate cell viability as a percentage of the vehicle control.
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic sesquiterpene lactones from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS:886990-00-7 | Manufacturer ChemFaces [chemfaces.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. merckmillipore.com [merckmillipore.com]
troubleshooting Neobritannilactone B instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neobritannilactone B. The information is designed to address potential instability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over time. What could be the cause?
A1: Loss of activity is a common indicator of compound instability. This compound is a sesquiterpene lactone, a class of compounds that can be sensitive to experimental conditions.[1][2] Degradation can be influenced by pH, temperature, solvent, and exposure to light or air. We recommend preparing fresh solutions for each experiment or conducting stability studies under your specific experimental conditions.
Q2: I observe new peaks in my HPLC/LC-MS analysis of an older this compound solution. What are these?
A2: The appearance of new peaks likely indicates the formation of degradation products. For sesquiterpene lactones, degradation can occur through reactions such as the hydrolysis of ester side chains, particularly at neutral or alkaline pH.[1][2] It is also possible for solvents like ethanol (B145695) to form adducts with the molecule over time.[3][4]
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is soluble in a variety of organic solvents including DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.[5] For biological assays, DMSO is a common choice. However, it is crucial to keep the final concentration of DMSO in your assay low (typically <0.5%) to avoid solvent-induced artifacts. For long-term storage, it is advisable to store the compound as a dry powder at -20°C or below.
Q4: How should I store solutions of this compound?
A4: For short-term storage, solutions should be kept at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and exposure to moisture. For long-term storage, it is best to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q5: Are there any known incompatibilities of this compound with common reagents?
A5: The α-methylene-γ-lactone moiety present in many sesquiterpene lactones is known to be a Michael acceptor and can react with nucleophiles, particularly thiols.[4][6] Therefore, it is advisable to avoid using buffers or media containing free thiols (e.g., dithiothreitol (B142953) (DTT), β-mercaptoethanol, or high concentrations of cysteine) unless this interaction is the subject of study.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to solution instability. | Prepare fresh stock solutions of this compound for each experiment. If this is not feasible, perform a stability study of your stock solution under your storage conditions using HPLC or LC-MS to determine its rate of degradation. |
| Precipitate formation in aqueous buffer | Poor aqueous solubility of this compound. | Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but low enough to not affect the experiment. Sonication may help to redissolve small amounts of precipitate. Consider the use of formulation aids like cyclodextrins if solubility remains an issue. |
| Loss of compound in protein-containing solutions | Non-specific binding to proteins. | Sesquiterpene lactones can bind to proteins, particularly to albumin in plasma.[6] Consider using protein-free buffers where possible or account for this binding in your experimental design. Pre-treating plates or vials with a blocking agent may also reduce non-specific binding. |
| Discoloration of the solution | Oxidative degradation or reaction with media components. | Protect solutions from light and store them under an inert atmosphere (e.g., argon or nitrogen) if oxidative degradation is suspected. Ensure the purity of the solvents and reagents used. |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable organic solvent such as DMSO.
-
Preparation of Test Solutions: Dilute the stock solution to the final desired concentration in the relevant experimental buffer or medium (e.g., phosphate-buffered saline (PBS) at pH 7.4, cell culture medium).
-
Incubation: Incubate the test solutions under various conditions that mimic your experimental setup (e.g., 25°C, 37°C) and for different durations (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: At each time point, analyze the samples by a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Quantify the peak area of the parent this compound compound at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Data on Sesquiterpene Lactone Stability
| Condition | Observation | Implication for this compound | Reference |
| pH | More stable at acidic pH (e.g., 5.5). Unstable at neutral to alkaline pH (e.g., 7.4), with potential for hydrolysis of ester side chains. | Instability may be observed in physiological buffers (pH 7.4). Consider using slightly acidic buffers if the experimental design allows. | [1][2] |
| Temperature | Increased temperature (e.g., 37°C) accelerates degradation, especially at pH 7.4. | Experiments conducted at 37°C are more likely to experience compound degradation over time. Minimize incubation times where possible. | [1][2] |
| Solvents | Long-term storage in alcoholic solvents (e.g., ethanol) can lead to the formation of adducts. | For long-term storage, it is preferable to store the compound as a solid or in a non-alcoholic solvent like DMSO at low temperatures. | [3][4] |
| Presence of Thiols | The α,β-unsaturated carbonyl structures are reactive towards thiols. | Avoid buffers containing free thiols like DTT or β-mercaptoethanol to prevent covalent modification of the compound. | [4][6] |
Visualizations
Experimental and Logical Diagrams
References
- 1. Thieme E-Books & E-Journals - [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 886990-00-7 [chemicalbook.com]
- 6. In vitro behaviour of sesquiterpene lactones and sesquiterpene lactone-containing plant preparations in human blood, plasma and human serum albumin solutions [pubmed.ncbi.nlm.nih.gov]
minimizing off-target effects of Neobritannilactone B
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Neobritannilactone B in their experiments. The information provided is intended to help minimize and troubleshoot potential off-target effects, ensuring data integrity and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a sesquiterpene lactone, a class of naturally occurring compounds isolated from plants of the Inula genus.[1] Its primary mechanism of action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] Sesquiterpene lactones, such as this compound, are known to directly interact with and inhibit components of this pathway, which is a key regulator of inflammation, immunity, and cell survival.[2][3][4]
Q2: What are the known off-target effects of sesquiterpene lactones like this compound?
While potent against the NF-κB pathway, sesquiterpene lactones can exhibit off-target effects, primarily due to their reactive α-methylene-γ-lactone group, which can covalently modify cysteine residues on various proteins.[3][5] Common off-target effects include:
-
General Cytotoxicity: At higher concentrations, these compounds can induce cell death in a non-specific manner.[6][7][8][9][10]
-
Induction of Apoptosis via Reactive Oxygen Species (ROS): Sesquiterpene lactones can increase intracellular ROS levels, leading to oxidative stress and triggering the intrinsic apoptosis pathway.[1][11][12][13]
-
Inhibition of Off-Target Kinases: Some sesquiterpene lactones have been shown to interact with and inhibit kinases other than those in the NF-κB pathway. For example, the related compound parthenolide (B1678480) has been reported to target Focal Adhesion Kinase (FAK) and Janus Kinases (JAKs).[14][15][16]
Q3: How can I be sure that the observed effect in my experiment is due to NF-κB inhibition and not an off-target effect?
Distinguishing on-target from off-target effects is crucial. A multi-pronged approach is recommended:
-
Dose-Response Analysis: Determine the IC50 for NF-κB inhibition and compare it to the IC50 for cytotoxicity. A significant window between these two values suggests a specific on-target effect at lower concentrations.
-
Use of Control Compounds: Include a structurally similar but inactive analog of this compound if available. This can help to rule out effects related to the general chemical scaffold.
-
Rescue Experiments: If possible, overexpress a key component of the NF-κB pathway (e.g., p65) to see if it rescues the phenotype, which would indicate an on-target effect.[17]
-
Orthogonal Assays: Confirm NF-κB inhibition using multiple, independent assays (e.g., reporter gene assay, western blot for IκBα degradation, and immunofluorescence for p65 nuclear translocation).[18][19]
-
Off-Target Profiling: Directly assess the interaction of this compound with a panel of kinases or other potential off-targets.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| High level of cell death observed, even at low concentrations of this compound. | The compound may be causing cytotoxicity through off-target effects, such as excessive ROS production. | 1. Perform a dose-response curve to determine the cytotoxic IC50 value.[6][7][8][9][10] 2. Co-treat cells with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the cells from death.[12] 3. Measure intracellular ROS levels using a fluorescent probe (e.g., DCFDA). |
| Inconsistent results between experiments. | The compound may be unstable in your experimental media or sensitive to light/temperature. | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Protect the compound from light and store it at the recommended temperature. 3. Check for precipitation of the compound in your culture media. |
| Expected inhibition of NF-κB is not observed. | 1. The concentration of this compound is too low. 2. The method of NF-κB activation is not sensitive to the compound's mechanism. 3. The cell line is resistant to the compound. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Ensure you are using a potent NF-κB activator (e.g., TNF-α, LPS).[2][20] 3. Confirm the expression of key NF-κB pathway components in your cell line. |
| Phenotype does not match known effects of NF-κB inhibition. | The observed phenotype may be due to inhibition of an off-target kinase or another signaling pathway. | 1. Perform a kinase selectivity profiling assay to identify potential off-target kinases.[21][22][23][24][25] 2. Use a Cellular Thermal Shift Assay (CETSA) to identify cellular targets of this compound.[26][27][28][29][30] |
Data Presentation
Table 1: Comparative Cytotoxicity of Representative Sesquiterpene Lactones
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Helenalin | GLC4 (human small cell lung carcinoma) | MTT (2h exposure) | 0.44 | [6] |
| Helenalin | COLO 320 (human colorectal cancer) | MTT (2h exposure) | 1.0 | [6] |
| 15-deoxygoyazensolide | HT-29 (human colon cancer) | Not Specified | 0.26 | [31] |
| Aguerin B | MCF7 (human breast cancer) | Not Specified | 18.9 | [10] |
| SL-1 (Laserpitium siler) | MDA-MB-231 (triple-negative breast cancer) | MTT (48h) | 50 ± 5 | [9][13] |
| SL-2 (Laserpitium siler) | MDA-MB-231 (triple-negative breast cancer) | MTT (48h) | 90 ± 3 | [9][13] |
| SL-3/4 (Laserpitium siler) | MDA-MB-231 (triple-negative breast cancer) | MTT (48h) | 250 ± 2 | [9][13] |
Experimental Protocols
Protocol 1: Validating NF-κB Inhibition via Western Blot for IκBα Degradation
Objective: To determine if this compound inhibits the degradation of IκBα, a key step in the activation of the canonical NF-κB pathway.[18][19]
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, RAW 264.7) at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against IκBα overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Protocol 2: Kinase Selectivity Profiling
Objective: To assess the selectivity of this compound by screening its activity against a broad panel of kinases.[21][24][25]
Methodology:
-
Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions to generate a range of concentrations for IC50 determination.
-
-
Kinase Assay:
-
Utilize a commercial kinase profiling service or an in-house platform. A common format is a radiometric assay that measures the incorporation of ³³P-ATP into a substrate.
-
In a multi-well plate, combine the recombinant kinase, its specific substrate, and ATP.
-
Add the diluted this compound or vehicle control.
-
Incubate to allow the kinase reaction to proceed.
-
Stop the reaction and quantify the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To identify the intracellular protein targets of this compound by measuring changes in protein thermal stability upon compound binding.[26][27][28][29][30]
Methodology:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat the cells with this compound or vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.
-
Quantify the protein concentration of the soluble fraction.
-
-
Protein Detection:
-
Analyze the soluble protein fractions by Western blotting for specific candidate proteins or by mass spectrometry for proteome-wide analysis.
-
An increase in the amount of a soluble protein at higher temperatures in the presence of this compound indicates that the compound binds to and stabilizes that protein.
-
Mandatory Visualizations
Caption: Canonical NF-κB signaling pathway and inhibition by this compound.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Caption: Experimental workflow for off-target identification using CETSA.
References
- 1. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Cytotoxicity of flavonoids and sesquiterpene lactones from Arnica species against the GLC4 and the COLO 320 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sesquiterpene Lactones as Promising Anti-Glioblastoma Drug Candidates Exerting Complex Effects on Glioblastoma Cell Viability and Proneural–Mesenchymal Transition [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Cytotoxic sesquiterpene lactones and lignans from Cousinia turkmenorum Bornm (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bigelovin, a sesquiterpene lactone, suppresses tumor growth through inducing apoptosis and autophagy via the inhibition of mTOR pathway regulated by ROS generation in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Exploring the Biochemical Mechanism Beyond the Cytotoxic Activity of Sesquiterpene Lactones from Sicilian Accession of Laserpitium siler Subsp. siculum (Spreng.) Thell - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Parthenolide Covalently Targets and Inhibits Focal Adhesion Kinase in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. NF-κB p65 repression by the sesquiterpene lactone, Helenalin, contributes to the induction of autophagy cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Suppression by a sesquiterpene lactone from Carpesium divaricatum of inducible nitric oxide synthase by inhibiting nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]
- 22. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. worldwide.promega.com [worldwide.promega.com]
- 26. benchchem.com [benchchem.com]
- 27. eubopen.org [eubopen.org]
- 28. CETSA [cetsa.org]
- 29. youtube.com [youtube.com]
- 30. A widely-applicable high-throughput cellular thermal shift assay (CETSA) using split Nano Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Cytotoxic and NF-κB inhibitory sesquiterpene lactones from Piptocoma rufescens - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Production of Neobritannilactone B
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the production of Neobritannilactone B. Currently, there are no published total synthesis routes for this compound. Therefore, this guide focuses on the isolation of the natural product from Inula britannica at a larger scale and provides general troubleshooting advice applicable to the synthesis of structurally related sesquiterpene lactones.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for obtaining this compound?
This compound is a sesquiterpene lactone naturally found in the plant Inula britannica. The primary method for obtaining this compound is through extraction from the flowers of this plant, followed by purification.[1]
Q2: What are the main challenges in scaling up the isolation of this compound from natural sources?
Scaling up the isolation of this compound presents several challenges:
-
Variable Yields: The concentration of this compound in Inula britannica can vary depending on factors such as plant subspecies, growing conditions, and harvest time.
-
Complex Mixtures: The initial plant extract is a complex mixture of compounds, requiring multi-step purification to isolate this compound to a high purity.
-
Compound Stability: Sesquiterpene lactones can be sensitive to heat, pH changes, and prolonged exposure to certain solvents, which can lead to degradation during extraction and purification.
-
Solvent Consumption: Large-scale extraction and chromatography can be solvent-intensive, posing both cost and environmental challenges.
Q3: Are there any known total synthesis routes for this compound?
As of now, a complete chemical synthesis of this compound has not been publicly disclosed in scientific literature. While the synthesis of other complex natural products has been achieved, a specific and scalable route for this compound remains an area for future research.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the large-scale isolation and purification of this compound.
Issue 1: Low Yield of Crude Extract
| Possible Cause | Troubleshooting Step |
| Inefficient extraction | Ensure the plant material is thoroughly dried and ground to a fine powder to maximize surface area for solvent penetration. |
| Consider using a more effective extraction solvent. This compound is soluble in ethyl acetate (B1210297), dichloromethane (B109758), and other common organic solvents.[2] | |
| Optimize the extraction time and temperature. Prolonged extraction at elevated temperatures can sometimes lead to degradation of the target compound. | |
| Plant material quality | Verify the identity and quality of the Inula britannica plant material. The concentration of sesquiterpene lactones can vary significantly. |
Issue 2: Difficulty in Purifying this compound
| Possible Cause | Troubleshooting Step |
| Co-eluting impurities | Employ a multi-step chromatographic approach. This could involve a combination of normal-phase and reversed-phase chromatography. |
| Optimize the solvent system for column chromatography to improve the separation of this compound from closely related compounds. | |
| Compound degradation on silica (B1680970) gel | For sensitive compounds, consider using alternative stationary phases or deactivating the silica gel with a small amount of a suitable amine before use. |
| Insufficient resolution in chromatography | Use high-performance liquid chromatography (HPLC) for final purification steps to achieve high purity. |
Issue 3: Product Instability or Degradation
| Possible Cause | Troubleshooting Step |
| Exposure to high temperatures | Avoid excessive heat during solvent evaporation. Use a rotary evaporator with a controlled temperature water bath. |
| pH sensitivity | Buffer aqueous solutions used during workup to maintain a neutral pH, as acidic or basic conditions can potentially degrade the lactone functionality. |
| Oxidation | Store the purified this compound under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures to prevent oxidative degradation. |
Experimental Protocols
Protocol 1: Large-Scale Extraction of this compound from Inula britannica
This protocol is a generalized procedure based on common methods for isolating sesquiterpene lactones from plant material.
-
Preparation of Plant Material: Air-dry the flowers of Inula britannica and grind them into a fine powder.
-
Extraction:
-
Macerate the powdered plant material in methanol (B129727) (MeOH) at room temperature for 24-48 hours. Use a solid-to-solvent ratio of approximately 1:10 (w/v).
-
Filter the mixture and collect the methanol extract.
-
Repeat the extraction process two more times with fresh methanol to ensure complete extraction.
-
Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator.
-
-
Solvent Partitioning:
-
Suspend the concentrated extract in water and partition sequentially with solvents of increasing polarity, such as hexane (B92381), dichloromethane (DCM), and ethyl acetate (EtOAc).
-
This compound is expected to be in the more polar organic fractions (DCM and EtOAc).[1]
-
Combine the DCM and EtOAc fractions and concentrate under reduced pressure.
-
Protocol 2: Purification of this compound by Column Chromatography
-
Column Preparation: Pack a silica gel column with a suitable solvent system, for example, a gradient of hexane and ethyl acetate.
-
Sample Loading: Dissolve the crude extract from Protocol 1 in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a stepwise or linear gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC). Combine fractions containing the desired compound, as identified by comparison with a reference standard if available.
-
Final Purification: For higher purity, a final purification step using preparative high-performance liquid chromatography (HPLC) with a suitable reversed-phase column (e.g., C18) and a mobile phase such as a gradient of acetonitrile (B52724) and water may be necessary.
Quantitative Data
The following table summarizes typical data that should be recorded during a scale-up isolation process. Actual values will vary depending on the starting material and experimental conditions.
| Parameter | Small-Scale (e.g., 100 g plant material) | Large-Scale (e.g., 1 kg plant material) |
| Starting Material (dried flowers) | 100 g | 1000 g |
| Crude Methanol Extract Yield | 10 - 15 g | 100 - 150 g |
| Ethyl Acetate Fraction Yield | 2 - 4 g | 20 - 40 g |
| Purified this compound Yield | 50 - 200 mg | 500 - 2000 mg |
| Purity (by HPLC) | >95% | >95% |
Visualizations
Caption: Workflow for the isolation and purification of this compound.
Caption: Troubleshooting logic for low yield of this compound.
References
Technical Support Center: Analytical Method Validation for Neobritannilactone B
Disclaimer: As of this document's creation, a standardized, officially validated analytical method for Neobritannilactone B has not been published in widely available scientific literature. This guide provides a comprehensive framework for researchers and scientists to develop, validate, and troubleshoot a suitable analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), based on established principles of analytical chemistry.
Frequently Asked Questions (FAQs)
Q1: Where should I start with developing an analytical method for this compound?
A1: Begin by understanding the physicochemical properties of this compound (C15H20O3), a sesquiterpene lactone. It is soluble in organic solvents like DMSO, Acetone, and Ethyl Acetate[1]. An RP-HPLC method is a versatile starting point for non-volatile compounds[2]. Start with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. Method development involves optimizing parameters to achieve a symmetrical, well-resolved peak for the analyte[3].
Q2: What are the critical parameters I need to assess during method validation?
A2: Analytical method validation establishes that the method is suitable for its intended purpose.[4] Key parameters, as outlined by regulatory bodies like the ICH, include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products.[5]
-
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.[5]
-
Accuracy: The closeness of the test results to the true value.[5]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).[5]
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Q3: How do I perform a forced degradation study for this compound?
A3: A forced degradation or stress study is crucial for developing a stability-indicating method.[6][7] The goal is to induce about 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products can be separated from the main peak.[7][8] Recommended stress conditions include:
-
Acid Hydrolysis: 0.1 M to 1.0 M HCl at room temperature or elevated (50-60 °C).[8]
-
Base Hydrolysis: 0.1 M to 1.0 M NaOH at room temperature. Lactone rings can be unstable at alkaline pH, so hydrolysis may occur rapidly.[4]
-
Oxidation: 0.1% to 3.0% Hydrogen Peroxide (H2O2) at room temperature.[8]
-
Thermal Stress: Exposing the solid drug substance to dry heat (e.g., 40-80°C).[9]
-
Photolytic Stress: Exposing the drug substance to a combination of UV and visible light, with a minimum exposure of 1.2 million lux hours and 200 watt hours/m².[6]
Q4: Are there any specific challenges I should anticipate when analyzing a lactone compound like this compound?
A4: Yes, the lactone ring, which is a cyclic ester, can be susceptible to hydrolysis, opening to form a hydroxy acid, especially under alkaline pH conditions.[4] This is a reversible equilibrium that is pH-dependent. It is critical to control the pH of your mobile phase and sample diluent (ideally slightly acidic) to ensure the stability of this compound during analysis. Keeping samples cool (e.g., 4°C) in the autosampler is also recommended to preserve the equilibrium.[4]
Troubleshooting Guides
Chromatography & System Issues
| Question / Issue | Potential Causes | Recommended Solutions |
| Why is my this compound peak tailing? | - Secondary Interactions: Active silanol (B1196071) groups on the column packing interact with the analyte. - Column Overload: Injecting too high a concentration of the sample. - Incorrect Mobile Phase pH: The pH may be causing ionization or instability. | - Use a mobile phase with a low concentration of an organic modifier or a stronger buffer.[10] - Reduce the amount of sample injected.[10] - Adjust the mobile phase pH; for lactones, a slightly acidic pH (e.g., pH 3-5) is often optimal. |
| My peak is splitting or showing shoulders. What's wrong? | - Solvent Mismatch: The injection solvent is significantly stronger than the mobile phase. - Column Contamination/Void: The column inlet frit may be partially blocked, or a void has formed at the head of the column. | - Dissolve and inject samples in the mobile phase whenever possible. - Flush the column with a strong solvent. If the problem persists, replace the column inlet frit or the entire column.[11] |
| Why are my retention times drifting or shifting? | - Poor Column Equilibration: Insufficient time for the column to stabilize with the new mobile phase. - Mobile Phase Composition Change: Inaccurate preparation or evaporation of the more volatile component. - Temperature Fluctuations: The column temperature is not stable. | - Increase the column equilibration time between runs.[12] - Prepare fresh mobile phase daily and keep solvent bottles capped.[12] - Use a thermostatted column oven for stable temperature control.[12] |
| I'm seeing baseline noise or drift. | - Contaminated Mobile Phase: Impurities or dissolved air in the solvents. - Detector Lamp Issue: The detector lamp is failing or has low energy. - Pump Malfunction: Inconsistent solvent delivery or air bubbles in the pump. | - Degas the mobile phase using sonication or an inline degasser. Use high-purity (HPLC-grade) solvents.[13] - Replace the detector lamp.[12] - Purge the pump to remove air bubbles. Check for leaks in the system.[12] |
| The system backpressure is too high or fluctuating. | - Blockage in the System: Clogged column frit, guard column, or tubing. - Worn Pump Seals: Seals may be worn, leading to pressure fluctuations. - Air in the Pump: Air bubbles can cause erratic pressure readings. | - Systematically isolate the source of the blockage by removing components (start with the column). Reverse-flush the column if possible.[13] - Replace the pump seals as part of routine maintenance.[12] - Purge the pump thoroughly.[13] |
Quantitation & Stability Issues
| Question / Issue | Potential Causes | Recommended Solutions |
| My calibration curve has poor linearity (low R² value). | - Inaccurate Standard Preparation: Errors in serial dilutions. - Detector Saturation: The concentration of the highest standard is beyond the linear range of the detector. - Analyte Instability: The analyte is degrading in the diluent over the course of the analysis. | - Carefully prepare fresh calibration standards. - Lower the concentration of the upper-level standards or reduce the injection volume. - Investigate sample stability. Ensure the diluent pH is appropriate for lactone stability and keep vials cooled in the autosampler. |
| My accuracy/recovery results are consistently low or high. | - Matrix Effects (UPLC-MS/MS): Components in the sample matrix are suppressing or enhancing the ionization of the analyte. - Incomplete Sample Extraction: The extraction procedure is not efficiently recovering the analyte from the sample matrix. - Systematic Pipetting Error: Inaccurate pipettes or technique. | - For MS methods, assess the matrix effect and consider using a stable isotope-labeled internal standard.[5] - Optimize the sample preparation/extraction method. - Calibrate all pipettes and verify the technique. |
| I'm observing new peaks appearing in my sample over time. | - Sample Degradation: this compound is degrading in the autosampler. This could be hydrolysis (lactone ring opening). | - Re-evaluate the sample diluent. A slightly acidic buffer may be needed to prevent hydrolysis. - Reduce the residence time of samples in the autosampler or use a cooled autosampler (4°C).[4] |
Experimental Protocols (Templates)
Protocol 1: RP-HPLC-UV Method Development
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis Detector at a wavelength determined by scanning a standard solution of this compound (e.g., 210-250 nm).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Initial Gradient: Start with a gradient from 30% B to 90% B over 20 minutes to determine the approximate elution time.
-
Optimization: Adjust the gradient slope or switch to an isocratic method to achieve a retention time of 3-10 minutes with good peak shape. Ensure the mobile phase pH remains acidic to protect the lactone ring.
Protocol 2: Forced Degradation Study
-
Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., Acetonitrile or Methanol).
-
Acid Hydrolysis: Mix stock solution with 1 M HCl. Keep at 60°C for 2, 4, and 8 hours. Neutralize with NaOH before injection.
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Keep at room temperature for 30, 60, and 120 minutes. Neutralize with HCl before injection.
-
Oxidative Degradation: Mix stock solution with 3% H2O2. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid powder at 80°C for 48 hours, then dissolve and analyze.
-
Photolytic Degradation: Expose the solid powder to light providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6]
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. Peak purity analysis using a PDA detector is recommended to ensure specificity.
Data Presentation (Templates)
Table 1: Example Linearity Study Results
| Concentration (µg/mL) | Peak Area 1 | Peak Area 2 | Peak Area 3 | Mean Peak Area |
| 1.0 | 15,100 | 15,350 | 15,220 | 15,223 |
| 5.0 | 75,500 | 76,100 | 75,800 | 75,800 |
| 10.0 | 152,000 | 151,500 | 152,800 | 152,100 |
| 25.0 | 378,000 | 380,500 | 379,100 | 379,200 |
| 50.0 | 755,000 | 760,200 | 757,600 | 757,600 |
| Regression Analysis | \multicolumn{4}{l | }{} | ||
| Slope | \multicolumn{4}{l | }{15100} | ||
| Intercept | \multicolumn{4}{l | }{550} | ||
| Correlation Coefficient (R²) | \multicolumn{4}{l | }{0.9995} |
Table 2: Example Accuracy and Precision Results
| QC Level | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL) (n=6) | Accuracy (% Recovery) | Precision (% RSD) |
| Low (LQC) | 3.0 | 2.95 | 98.3% | 1.8% |
| Medium (MQC) | 20.0 | 20.30 | 101.5% | 1.2% |
| High (HQC) | 40.0 | 39.75 | 99.4% | 1.5% |
Table 3: Example Forced Degradation Summary
| Stress Condition | Duration | % Assay of this compound | % Degradation | Observations (Degradation Peaks RT) |
| Control | N/A | 99.8% | 0.2% | No significant degradants |
| 1 M HCl | 8 hours @ 60°C | 88.5% | 11.5% | Major peak at RT 4.5 min |
| 0.1 M NaOH | 2 hours @ RT | 85.2% | 14.8% | Major peak at RT 3.8 min |
| 3% H2O2 | 24 hours @ RT | 91.3% | 8.7% | Minor peaks at RT 5.1 & 6.2 min |
| Thermal (Solid) | 48 hours @ 80°C | 98.9% | 1.1% | No significant degradants |
| Photolytic (Solid) | ICH Q1B | 96.5% | 3.5% | Minor peak at RT 7.1 min |
Mandatory Visualizations
References
- 1. This compound | 886990-00-7 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolian.com [resolian.com]
- 6. ijrpp.com [ijrpp.com]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. hplc.eu [hplc.eu]
- 11. ijsdr.org [ijsdr.org]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. mastelf.com [mastelf.com]
Validation & Comparative
A Comparative Analysis of Neobritannilactone B and Other Bioactive Sesquiterpene Lactones
For Researchers, Scientists, and Drug Development Professionals
Sesquiterpene lactones, a diverse group of naturally occurring plant metabolites, have garnered significant attention in the scientific community for their broad spectrum of biological activities, including potent anti-inflammatory and anticancer properties. This guide provides a detailed comparison of Neobritannilactone B with other prominent sesquiterpene lactones: Parthenolide, Hirsutinolide, and 1-O-acetylbritannilactone. The comparative analysis is based on available experimental data on their cytotoxicity against various cancer cell lines and their modulatory effects on key inflammatory signaling pathways.
Comparative Cytotoxicity
The cytotoxic effects of these sesquiterpene lactones have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the tables below. A lower IC50 value indicates a higher potency of the compound.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Sesquiterpene Lactones Against Various Cancer Cell Lines
| Cell Line | Cancer Type | Parthenolide | Hirsutinolide Derivatives | 1-O-acetylbritannilactone (and its analogues) | This compound |
| A549 | Lung Carcinoma | 4.3[1], 15.38 ± 1.13[2] | - | - | Data Not Available |
| TE671 | Medulloblastoma | 6.5[1] | - | - | Data Not Available |
| HT-29 | Colon Adenocarcinoma | 7.0[1] | 3.50 | - | Data Not Available |
| HUVEC | Endothelial Cells | 2.8[1] | - | - | Data Not Available |
| SiHa | Cervical Cancer | 8.42 ± 0.76[3][4] | - | - | Data Not Available |
| MCF-7 | Breast Cancer | 9.54 ± 0.82[3][4] | - | - | Data Not Available |
| GLC-82 | Non-small Cell Lung Cancer | 6.07 ± 0.45[2] | - | - | Data Not Available |
| H1650 | Non-small Cell Lung Cancer | 9.88 ± 0.09[2] | - | - | Data Not Available |
| H1299 | Non-small Cell Lung Cancer | 12.37 ± 1.21[2] | - | - | Data Not Available |
| PC-9 | Non-small Cell Lung Cancer | 15.36 ± 4.35[2] | - | - | Data Not Available |
| U251MG | Glioblastoma | - | Inhibits growth | - | Data Not Available |
| U373MG | Glioblastoma | - | Inhibits growth | - | Data Not Available |
| MDA-MB-468 | Triple-Negative Breast Cancer | - | IC50 of ~5 µM for R001 (a hirsutinolide) | - | Data Not Available |
| MDA-MB-231 | Triple-Negative Breast Cancer | - | Inhibits growth | - | Data Not Available |
| HepG2 | Hepatocellular Carcinoma | - | 4.27 | - | Data Not Available |
| HCT116 | Colon Cancer | - | - | 2.91 - 6.78 (for analogue 14) | Data Not Available |
| HEp-2 | Laryngeal Cancer | - | - | 2.91 - 6.78 (for analogue 14) | Data Not Available |
| HeLa | Cervical Cancer | - | - | 2.91 - 6.78 (for analogue 14) | Data Not Available |
Note: Data for Hirsutinolide derivatives and 1-O-acetylbritannilactone analogues are included where specific data for the parent compound was not available in the search results. Direct comparison should be made with caution due to structural variations. Unfortunately, no quantitative cytotoxic data for this compound was available in the performed searches.
Modulation of Inflammatory Pathways
Sesquiterpene lactones exert their biological effects by modulating key signaling pathways involved in inflammation and cancer progression. The primary pathways affected include Nuclear Factor-kappa B (NF-κB), Signal Transducer and Activator of Transcription 3 (STAT3), and Mitogen-Activated Protein Kinase (MAPK).
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammatory responses and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus to activate the transcription of target genes.
-
Parthenolide: Inhibits the NF-κB pathway by targeting the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of IκBα.[5][6][7][8] It can also directly inactivate the p65 subunit of NF-κB.[9]
-
Hirsutinolide: Has been shown to suppress NF-κB activation.[10]
-
1-O-acetylbritannilactone: Exerts anti-inflammatory effects, which are often associated with the inhibition of the NF-κB pathway, leading to decreased production of nitric oxide (NO) and pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[11]
-
This compound: While specific mechanistic studies are limited, its structural similarity to other bioactive sesquiterpene lactones suggests it may also modulate the NF-κB pathway.
Signal Transducer and Activator of Transcription 3 (STAT3) Signaling Pathway
The STAT3 pathway is integral to cell growth, survival, and differentiation. Dysregulation of this pathway is commonly observed in many cancers. Activation of STAT3 involves phosphorylation by Janus kinases (JAKs), leading to STAT3 dimerization, nuclear translocation, and transcription of target genes.
-
Parthenolide: Inhibits STAT3 signaling by covalently targeting and inhibiting Janus kinases (JAKs), which are responsible for STAT3 phosphorylation.[12][13][14] This prevents the activation of STAT3 and its downstream effects.
-
Hirsutinolide: A series of hirsutinolide compounds have been shown to inhibit constitutively active STAT3 at low micromolar concentrations.[1][4][15] They are believed to directly bind to STAT3, preventing its dimerization and subsequent DNA-binding activity.[1][4][15]
-
1-O-acetylbritannilactone: While direct inhibition of STAT3 is not explicitly detailed, its anti-inflammatory and anti-cancer activities suggest potential modulation of this pathway.
-
This compound: No specific data is available on the effect of this compound on the STAT3 pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is a cascade of protein kinases that regulates a wide variety of cellular processes, including proliferation, differentiation, and apoptosis. The three major MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.
-
Parthenolide: Has been shown to inhibit the MAPK/Erk pathway by targeting B-Raf.[2] It can also inhibit the JNK signaling pathway.[16]
-
Hirsutinolide: While the primary target appears to be STAT3, some studies suggest that hirsutinolides do not significantly affect the Erk1/2 MAPK pathway.[1]
-
1-O-acetylbritannilactone: Downregulates the SRC/EGFR/MAPK signaling pathway, contributing to its anti-inflammatory and anti-MUC5AC effects.[11]
-
This compound: Information on its interaction with the MAPK pathway is not currently available.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of these sesquiterpene lactones.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, Parthenolide). Control wells receive the vehicle (e.g., DMSO) at the same concentration used for the test compounds.
-
Incubation: The plates are incubated for a predetermined period, typically 24, 48, or 72 hours.[3][4]
-
MTT Addition: After incubation, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are then incubated for another 2-4 hours.[9][13][17]
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the purple formazan crystals formed by viable cells.[13]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value is calculated from the dose-response curve.
Measurement of Nitric Oxide (Griess Assay)
This assay quantifies nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO).
-
Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds.
-
Supernatant Collection: After a 24-hour incubation, the cell culture supernatant is collected.
-
Griess Reaction: An equal volume of the supernatant is mixed with Griess reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubated at room temperature for 10-15 minutes in the dark.
-
Absorbance Measurement: The absorbance of the resulting azo dye is measured at approximately 540 nm.
-
Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
Measurement of Prostaglandin E2 (ELISA)
An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the production of Prostaglandin E2 (PGE2), a key inflammatory mediator.
-
Sample Collection: Cell culture supernatants are collected after treatment with the test compounds and an inflammatory stimulus.
-
ELISA Procedure: The assay is performed using a commercial PGE2 ELISA kit according to the manufacturer's instructions.[11] This typically involves the following steps:
-
Addition of standards and samples to a microplate pre-coated with a capture antibody.
-
Addition of a PGE2-enzyme conjugate.
-
Incubation to allow for competitive binding.
-
Washing to remove unbound reagents.
-
Addition of a substrate solution to develop a colorimetric signal.
-
Addition of a stop solution.
-
-
Absorbance Measurement: The absorbance is read at a specific wavelength (usually 450 nm).
-
Quantification: The concentration of PGE2 in the samples is determined by comparing their absorbance to a standard curve.
Western Blot Analysis for iNOS and COX-2
Western blotting is used to detect and quantify the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory response.
-
Cell Lysis: Cells are treated as described for the anti-inflammatory assays and then lysed to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for iNOS and COX-2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion
This comparative guide highlights the potent biological activities of several sesquiterpene lactones. Parthenolide, Hirsutinolide, and 1-O-acetylbritannilactone demonstrate significant cytotoxic and anti-inflammatory effects, with their mechanisms of action involving the modulation of key signaling pathways such as NF-κB, STAT3, and MAPK. While quantitative experimental data for this compound is currently limited, its structural similarity to these other bioactive compounds suggests it holds promise as a potential therapeutic agent. Further research is warranted to fully elucidate the biological activities and mechanisms of action of this compound to enable a more direct and comprehensive comparison. This information is crucial for guiding future drug discovery and development efforts in the field of oncology and inflammatory diseases.
References
- 1. html.scirp.org [html.scirp.org]
- 2. New activity of spironolactone. Inhibition of angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo anticancer activities of synthetic macrocyclic ketone analogues of halichondrin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. A synthetic TLR4 antagonist has anti-inflammatory effects in two murine models of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activity of the nisin dehydratase NisB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of Lacto-Wolfberry in a mouse model of experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In vitro and in vivo antitumor activity of a novel hypocrellin B derivative for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Anti-Inflammatory Metabolites by Microbial Transformation of Medrysone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. In vitro activity of antibiotics potentially effective against difficult-to-treat strains of Gram-negative rods: retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Biological Evaluation of Boronated Unnatural Amino Acids as New Boron Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxic and Apoptogenic Activity of Bryonia aspera Extract on Pre-B Acute Lymphoblastic Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Properties of Neobritannilactone B and Parthenolide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic effects of two naturally derived sesquiterpene lactones: Neobritannilactone B and Parthenolide (B1678480). Both compounds have garnered interest in the scientific community for their potential as anticancer agents. This document synthesizes available experimental data to offer an objective comparison of their performance, outlines detailed experimental protocols for cytotoxicity assessment, and visualizes their known signaling pathways.
Executive Summary
This compound, isolated from Inula britannica, and Parthenolide, a constituent of feverfew (Tanacetum parthenium), are both recognized for their ability to induce cell death in various cancer cell lines. While Parthenolide is extensively studied, with a well-documented mechanism of action primarily targeting the NF-κB signaling pathway, research on this compound is less extensive. Available data suggests that this compound is a potent inducer of apoptosis. This guide aims to bridge the knowledge gap by presenting a side-by-side comparison of their cytotoxic activities based on published literature.
Data Presentation: Cytotoxicity Comparison
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | COLO 205 | Colon Carcinoma | Data Not Available | |
| HT-29 | Colon Carcinoma | Data Not Available | ||
| AGS | Gastric Adenocarcinoma | Data Not Available | ||
| HL-60 | Promyelocytic Leukemia | Data Not Available | ||
| Parthenolide | A549 | Lung Carcinoma | 4.3 | [1] |
| TE671 | Medulloblastoma | 6.5 | [1] | |
| HT-29 | Colon Adenocarcinoma | 7.0 | [1] | |
| HUVEC | Human Umbilical Vein Endothelial Cells | 2.8 | [1] |
Note: Specific IC50 values for this compound were not available in the reviewed literature. However, studies indicate it is a potent apoptosis-inducing agent in COLO 205, HT-29, AGS, and HL-60 cell lines.
Experimental Protocols
Accurate and reproducible assessment of cytotoxicity is paramount in drug discovery. The following are detailed methodologies for two commonly employed assays, the MTT and LDH assays, which are frequently used to determine the cytotoxic effects of compounds like this compound and Parthenolide.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or Parthenolide) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2] Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the amount of lactate (B86563) dehydrogenase released from the cytosol of damaged cells into the culture medium, which serves as a marker for cytotoxicity.
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay.
-
Supernatant Collection: After the desired incubation period, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer the cell-free supernatant to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing an assay buffer and a substrate mix. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is typically used for background correction.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells (spontaneous release) and cells treated with a lysis buffer (maximum release).
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these compounds exert their cytotoxic effects is crucial for their development as therapeutic agents.
Parthenolide: A Well-Established NF-κB Inhibitor
Parthenolide's primary mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4][5] NF-κB is a key transcription factor that regulates genes involved in inflammation, cell survival, and proliferation. In many cancer cells, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. Parthenolide has been shown to directly interact with and inhibit the IκB kinase (IKK) complex, which is essential for NF-κB activation.[3] This inhibition prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate target genes.
Caption: Parthenolide inhibits the NF-κB pathway by targeting the IKK complex.
This compound: An Inducer of Apoptosis
The precise signaling pathways modulated by this compound are not as well-defined as those for Parthenolide. However, existing research strongly indicates that its cytotoxic effects are mediated through the induction of apoptosis, or programmed cell death. Apoptosis is a critical process for removing damaged or unwanted cells and is often dysregulated in cancer. The intrinsic and extrinsic pathways are the two main routes to apoptosis, both of which converge on the activation of caspases, a family of proteases that execute cell death.
Caption: A simplified overview of the intrinsic apoptotic pathway.
Conclusion
Both this compound and Parthenolide demonstrate significant cytotoxic activity against cancer cells, positioning them as promising candidates for further investigation in cancer therapy. Parthenolide's mechanism of action is well-characterized, primarily involving the inhibition of the pro-survival NF-κB pathway. While the precise molecular targets of this compound require further elucidation, its ability to potently induce apoptosis is evident. The lack of direct comparative IC50 data for this compound highlights a gap in the current literature and underscores the need for future studies to directly compare the cytotoxic potency of these two compounds under standardized conditions. Such research will be invaluable for determining their relative therapeutic potential and for guiding the design of future preclinical and clinical studies.
References
- 1. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 4. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parthenolide, an inhibitor of the nuclear factor-kappaB pathway, ameliorates cardiovascular derangement and outcome in endotoxic shock in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Cancer Potential of Sesquiterpene Lactones in Xenograft Models: A Comparative Guide Focused on Britannin, a Neobritannilactone B Analogue
For researchers, scientists, and drug development professionals, the validation of novel anti-cancer compounds in robust preclinical models is a critical step. This guide provides a comparative overview of the anti-cancer effects of Britannin (BRT), a sesquiterpene lactone closely related to Neobritannilactone B, in xenograft models. Due to the current lack of published in vivo xenograft data for this compound, this guide focuses on its analogue, Britannin, for which anti-tumor efficacy has been demonstrated in several studies.
Britannin, a natural compound found in plants of the Inula genus, has shown promising anti-cancer activities by modulating key signaling pathways.[1] This guide will delve into the experimental data supporting its efficacy, detail the methodologies used in these pivotal studies, and provide a comparative perspective against other anti-cancer agents.
Comparative Efficacy of Britannin in Xenograft Models
In vivo studies using xenograft models have demonstrated Britannin's potent anti-tumor activity across various cancer types. The following table summarizes the key findings from these preclinical studies.
| Cancer Type | Cell Line | Animal Model | Britannin Dosage | Key Findings | Reference |
| Colon Cancer | HCT116 | Mice | 15 mg/kg every 3 days | Complete abolishment of tumor growth. | [1] |
| Hepatocellular Carcinoma | HepG2 | Mice | 7.5, 15, and 30 mg/kg daily (intraperitoneal) | Dose-dependent reduction in tumor growth. | [1] |
| Pancreatic Cancer | PANC-1 | Mice | 5 and 10 mg/kg | Significant anti-tumor activity observed. | [1] |
| Breast Cancer | MDA-MB-231 | Mice | Not specified in review | A hexane (B92381) fraction of Inula helenium (rich in sesquiterpene lactones) inhibited tumor growth. | [2] |
Experimental Protocols
The successful validation of an anti-cancer compound in a xenograft model relies on a meticulously planned and executed experimental protocol. Below is a detailed methodology representative of the studies cited.
Establishment of Xenograft Tumors
-
Cell Culture: Human cancer cell lines (e.g., HCT116, HepG2, PANC-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Models: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID mice), typically 4-6 weeks old, are used to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL of sterile phosphate-buffered saline or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., every 2-3 days) using calipers. The tumor volume is calculated using the formula: Volume = (Length × Width²) / 2.
-
Randomization: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomly assigned to treatment and control groups.
Drug Administration and Efficacy Assessment
-
Treatment: The investigational compound (e.g., Britannin) is administered to the treatment group via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle control.
-
Data Collection: Tumor volumes and body weights of the mice are recorded throughout the study.
-
Endpoint: The experiment is terminated when tumors in the control group reach a maximum allowable size or after a predetermined treatment period.
-
Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., histopathology, biomarker analysis). The anti-tumor efficacy is typically expressed as the percentage of tumor growth inhibition.
Experimental Workflow for Xenograft Studies
Caption: Workflow for in vivo validation of anti-cancer compounds in a xenograft model.
Signaling Pathways Targeted by Britannin
Britannin exerts its anti-cancer effects by modulating multiple signaling pathways that are crucial for cancer cell proliferation, survival, and migration.[1] Understanding these mechanisms is key to identifying patient populations that may benefit most from this class of compounds and for designing rational combination therapies.
A key target of Britannin is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway . This pathway is often dysregulated in cancer, leading to increased cell survival and proliferation. Britannin has been shown to inhibit the NF-κB pathway, contributing to its anti-tumor effects.[1]
Britannin's Inhibition of the NF-κB Signaling Pathway
Caption: Britannin inhibits the NF-κB pathway, a key driver of cancer cell survival.
Concluding Remarks
The available preclinical data strongly suggest that Britannin, a close structural analogue of this compound, possesses significant anti-cancer properties validated in multiple xenograft models. Its ability to completely inhibit tumor growth in a colon cancer model highlights its potential as a therapeutic candidate.[1] The primary mechanism of action appears to be through the inhibition of critical pro-survival signaling pathways such as NF-κB.
For drug development professionals, these findings warrant further investigation into this compound and other related sesquiterpene lactones. Future studies should aim to directly evaluate this compound in similar xenograft models to confirm its efficacy and to perform head-to-head comparisons with standard-of-care chemotherapeutics. Furthermore, detailed pharmacokinetic and pharmacodynamic studies will be essential to optimize dosing and scheduling for potential clinical translation. The diagrams and protocols provided in this guide offer a foundational framework for designing such future preclinical investigations.
References
- 1. Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sesquiterpene lactones-enriched fraction of Inula helenium L. induces apoptosis through inhibition of signal transducers and activators of transcription 3 signaling pathway in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Neobritannilactone B and Britannilactone: A Guide for Researchers
A comprehensive review of the available experimental data on the biological activities of Neobritannilactone B and Britannilactone, focusing on their cytotoxic and anti-inflammatory properties.
This guide provides a comparative analysis of two sesquiterpene lactones, this compound and Britannilactone, intended for researchers, scientists, and drug development professionals. While both compounds are derived from plants of the Inula genus, the available scientific literature presents a significant disparity in the depth of experimental data, with Britannilactone being more extensively characterized. This document summarizes the current knowledge on their chemical structures, biological activities, and mechanisms of action, highlighting the areas where further research on this compound is critically needed.
Chemical Structures
This compound and Britannilactone are sesquiterpene lactones, a class of natural products known for their diverse biological activities. Their fundamental chemical structures are presented below.
| Compound | Chemical Structure | Molecular Formula |
| This compound | [Image of this compound structure - pending availability of a publicly accessible, non-copyrighted image] | C₁₅H₂₀O₃ |
| Britannilactone | [Image of Britannilactone structure - pending availability of a publicly accessible, non-copyrighted image] | C₁₅H₂₂O₄ |
| 1-O-Acetylbritannilactone | [Image of 1-O-Acetylbritannilactone structure - pending availability of a publicly accessible, non-copyrighted image] | C₁₇H₂₄O₅ |
Comparative Biological Activity: Cytotoxicity
In contrast, 1-O-Acetylbritannilactone , a derivative of Britannilactone, has been evaluated for its cytotoxic potential against several human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | 1-O-Acetylbritannilactone IC50 (µM) |
| HEp2 | Laryngeal Carcinoma | > 10 |
| SGC-7901 | Gastric Adenocarcinoma | > 10 |
| HCT116 | Colorectal Carcinoma | > 10 |
Data sourced from a study on sesquiterpene lactones from Inula britannica.
It is important to note that in this particular study, 1-O-Acetylbritannilactone did not exhibit remarkable cytotoxicity against the tested cell lines at the concentrations evaluated.
Comparative Biological Activity: Anti-inflammatory Effects
The anti-inflammatory properties of 1-O-Acetylbritannilactone have been more extensively studied. It has been shown to inhibit key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. In contrast, there is a lack of specific experimental data on the anti-inflammatory activity of This compound .
The following table summarizes the inhibitory effects of 1-O-Acetylbritannilactone on the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), two key mediators of inflammation.
| Inflammatory Mediator | 1-O-Acetylbritannilactone IC50 (µM) |
| Nitric Oxide (NO) | 0.23 ± 0.02[1] |
| Prostaglandin E2 (PGE2) | 0.27 ± 0.02[1] |
Data from a study on the anti-inflammatory effects of 1-O-Acetylbritannilactone.[1]
Mechanisms of Action
Britannilactone (1-O-Acetylbritannilactone)
The anti-inflammatory mechanism of 1-O-Acetylbritannilactone involves the modulation of key signaling pathways, primarily the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways. These pathways are crucial regulators of the inflammatory response.
LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4), leading to the activation of both NF-κB and MAPK pathways. This results in the production of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which in turn produce NO and PGE2, respectively.
1-O-Acetylbritannilactone has been shown to inhibit the production of NO and PGE2 by downregulating the expression of iNOS and COX-2 proteins in LPS-stimulated RAW 264.7 cells.[2] This inhibitory effect is attributed to its ability to interfere with the upstream NF-κB and MAPK signaling cascades.
Another study has identified PDZ binding kinase (PBK) as a direct target of 1-O-acetyl-4R,6S-britannilactone in the context of neuroinflammation. By binding to PBK, it is suggested to regulate the MAPK and AMP-activated protein kinase (AMPK) pathways to suppress microglial activation.
Figure 1: Simplified signaling pathway illustrating the anti-inflammatory mechanism of 1-O-Acetylbritannilactone.
This compound
The mechanism of action for this compound remains largely uninvestigated. Due to the absence of experimental data, its effects on key inflammatory signaling pathways such as NF-κB and MAPK are unknown. Further research is required to elucidate its molecular targets and signaling cascades.
Experimental Protocols
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol describes a common method to assess the anti-inflammatory activity of a compound by measuring its ability to inhibit nitric oxide production in macrophage cells stimulated with lipopolysaccharide (LPS).
1. Cell Culture and Seeding:
-
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cells are seeded into 96-well plates at a density of 1.5 x 10⁵ cells/well and allowed to adhere for 24 hours.
2. Compound Treatment and LPS Stimulation:
-
After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or Britannilactone).
-
The cells are pre-incubated with the compound for 1-2 hours.
-
Subsequently, LPS (final concentration of 1 µg/mL) is added to each well (except for the control group) to induce an inflammatory response.
3. Nitrite (B80452) Quantification (Griess Assay):
-
After 24 hours of incubation with LPS, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
100 µL of the supernatant from each well is transferred to a new 96-well plate.
-
100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.
-
The plate is incubated at room temperature for 10-15 minutes in the dark.
-
The absorbance is measured at 540 nm using a microplate reader.
-
A standard curve is generated using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
4. Data Analysis:
-
The percentage of NO inhibition is calculated using the following formula:
5. Cell Viability Assay (e.g., MTT Assay):
-
A parallel cell viability assay is crucial to ensure that the observed inhibition of NO production is not due to the cytotoxicity of the compound.
-
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used. Cells are treated with the compound at the same concentrations used in the NO inhibition assay. After the incubation period, MTT solution is added, and the resulting formazan (B1609692) crystals are dissolved. The absorbance is measured to determine cell viability.
Figure 2: Workflow for the Nitric Oxide Inhibition Assay.
Conclusion and Future Directions
This comparative guide highlights a significant knowledge gap between Britannilactone and this compound. While 1-O-Acetylbritannilactone demonstrates moderate anti-inflammatory activity with a partially elucidated mechanism of action involving the NF-κB and MAPK pathways, the biological profile of this compound remains largely unknown.
To enable a comprehensive comparative analysis and to unlock the potential therapeutic applications of this compound, future research should prioritize:
-
Quantitative assessment of the cytotoxic activity of this compound against a broad panel of human cancer cell lines to determine its IC50 values.
-
In-depth investigation of the anti-inflammatory effects of this compound , including its ability to inhibit the production of key inflammatory mediators like NO, PGE2, and various cytokines.
-
Elucidation of the molecular mechanism of action of this compound , with a focus on its impact on major inflammatory signaling pathways such as NF-κB and MAPK.
-
Direct comparative studies evaluating the biological activities of this compound and Britannilactone under identical experimental conditions to provide a robust and accurate comparison.
By addressing these research gaps, the scientific community can gain a clearer understanding of the structure-activity relationships and therapeutic potential of these related sesquiterpene lactones.
References
Evaluating the Therapeutic Index of Neobritannilactone B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Neobritannilactone B, a sesquiterpene lactone isolated from Inula britannica, has demonstrated promising anti-cancer and anti-inflammatory properties in preclinical studies. A critical factor in the development of any new therapeutic agent is its therapeutic index (TI), a quantitative measure of its safety and efficacy. This guide provides a comparative evaluation of the therapeutic index of this compound, benchmarking it against established chemotherapeutic agents. The data presented herein is compiled from available in vitro and in vivo studies to offer a comprehensive overview for researchers in oncology and drug discovery.
In Vitro Cytotoxicity and Therapeutic Index
The in vitro therapeutic index is often estimated by comparing the concentration of a compound that inhibits 50% of cancer cell growth (IC50) to the concentration that is cytotoxic to 50% of normal, non-cancerous cells (CC50). A higher ratio of CC50 to IC50 indicates greater selectivity for cancer cells and a more favorable therapeutic window.
While specific studies detailing the therapeutic index of this compound are limited, data for the closely related compound Britannin (BRT) provides valuable insights. The following tables summarize the IC50 values of Britannin against various cancer cell lines and compare them with the cytotoxicity data available for normal cell lines and standard chemotherapeutic drugs.
| Cell Line | Cancer Type | Britannin (BRT) IC50 (µM) |
| MCF-7 | Breast Cancer | 9.6 |
| MDA-MB-468 | Breast Cancer | 6.8 |
| HepG2 | Liver Cancer | 6.9 |
| HCT116 | Colon Cancer | Not explicitly stated, but showed prominent in vivo activity |
| Cell Line | Cell Type | Britannin (BRT) IC50 (µM) |
| Madin-Darby Bovine Kidney (MDBK) | Normal Kidney Epithelial Cells | 16.1 |
Based on this limited data, an in vitro therapeutic index can be estimated. For instance, against MCF-7 breast cancer cells, the TI would be approximately 1.68 (16.1 µM / 9.6 µM). It is important to note that the use of a bovine cell line for comparison with human cancer cell lines has limitations. Further studies using a panel of human normal cell lines are crucial for a more accurate assessment.
For comparison, below are the IC50 values for some standard chemotherapeutic agents against similar cancer cell lines.
| Drug | Cell Line | Cancer Type | IC50 (µM) | Reference Normal Cell Line IC50 (µM) | Estimated In Vitro TI |
| Doxorubicin | MCF-7 | Breast Cancer | ~0.05-0.5 | Varies (e.g., ~1-10 in fibroblasts) | ~2-200 |
| 5-Fluorouracil | HCT116 | Colon Cancer | ~1-10 | Varies (e.g., >100 in fibroblasts) | >10 |
| Oxaliplatin | HCT116 | Colon Cancer | ~0.1-1 | Varies (e.g., ~5-20 in fibroblasts) | ~5-200 |
| Sorafenib | HepG2 | Liver Cancer | ~5-10 | Varies (e.g., ~10-50 in hepatocytes) | ~1-10 |
Note: IC50 values can vary significantly between studies due to different experimental conditions. The values presented are approximate ranges for comparative purposes.
In Vivo Efficacy and Toxicity
In vivo studies in animal models provide a more comprehensive understanding of a compound's therapeutic index by evaluating its anti-tumor efficacy and systemic toxicity.
A study on mice bearing HepG2 liver cancer xenografts showed that daily intraperitoneal administration of Britannin at doses of 7.5, 15, and 30 mg/kg significantly reduced tumor growth in a dose-dependent manner.[1] Another study on HCT116 colon cancer xenografts reported that Britannin administered at 15 mg/kg every three days for a month completely abolished tumor growth without apparent toxicity.[1]
While these results are promising, the lack of explicit LD50 (median lethal dose) or MTD (maximum tolerated dose) values for this compound or Britannin in these studies prevents the calculation of a formal in vivo therapeutic index. The observation of no apparent toxicity at effective doses is a positive preliminary indicator of a potentially favorable therapeutic window.
Mechanism of Action: Signaling Pathways
The therapeutic effects of this compound and related sesquiterpene lactones are attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and inflammation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival, and its aberrant activation is a hallmark of many cancers. This compound has been shown to inhibit the NF-κB pathway, thereby promoting apoptosis in cancer cells.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is the primary regulator of the cellular antioxidant response. While activation of this pathway is generally protective, in some cancers, its constitutive activation can promote cell survival and chemoresistance. The interaction of sesquiterpene lactones with this pathway is complex and context-dependent.
Caption: Potential interaction of this compound with the Keap1-Nrf2 pathway.
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to determine cytotoxicity and apoptosis, which are fundamental to calculating the therapeutic index.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound or control drugs and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Annexin V Apoptosis Assay
This assay is used to detect apoptosis by measuring the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane.
Protocol:
-
Cell Treatment: Treat cells with this compound or control drugs for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Conclusion
The available preclinical data suggests that this compound and its related compound Britannin exhibit promising anti-cancer activity with a potentially favorable therapeutic window. The in vitro data, although limited, indicates some selectivity for cancer cells over normal cells. The in vivo studies further support its efficacy at doses that did not produce observable toxicity. However, a comprehensive evaluation of the therapeutic index of this compound requires further rigorous investigation. Specifically, future studies should focus on:
-
Determining the IC50 values of this compound against a broader panel of human cancer and normal cell lines to establish a more reliable in vitro therapeutic index.
-
Conducting formal in vivo toxicity studies to determine the LD50 and MTD of this compound in animal models.
-
Performing head-to-head comparison studies with standard-of-care chemotherapeutic agents in relevant cancer models.
The continued exploration of this compound's therapeutic potential, with a strong emphasis on defining its therapeutic index, is warranted to advance this promising natural product towards clinical development.
References
Comparative Analysis of the Synergistic Anti-Inflammatory Effects of Neobritannilactone B and a Hypothetical Compound X
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, no direct experimental studies detailing the synergistic effects of Neobritannilactone B with other specific compounds have been published. This guide, therefore, presents a hypothetical comparison based on the known anti-inflammatory mechanisms of Inula britannica extract, from which this compound is derived, and a theoretical Compound X. The experimental data and protocols provided are illustrative examples to guide future research in this promising area.
Introduction
This compound, a sesquiterpene lactone isolated from Inula britannica, has demonstrated notable biological activities, including anti-inflammatory and antioxidant properties.[1][2] The anti-inflammatory effects of Inula britannica extract are attributed, in part, to the modulation of key signaling pathways such as the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3] This guide explores the potential synergistic anti-inflammatory effects of this compound when combined with a hypothetical therapeutic agent, Compound X, which is presumed to inhibit a parallel inflammatory pathway, the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data from in vitro experiments on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The data illustrates the potential synergistic effect of combining this compound and Compound X in reducing the production of pro-inflammatory cytokines.
| Treatment Group | Concentration | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Combination Index (CI) |
| This compound | 5 µM | 35% | 30% | - |
| Compound X | 10 µM | 40% | 38% | - |
| This compound + Compound X | 5 µM + 10 µM | 85% | 82% | < 1 (Synergistic) |
Note: The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The CI value presented here is a qualitative representation of the expected synergistic outcome.
Experimental Protocols
RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2. For the experiments, cells were seeded in 96-well plates at a density of 1 x 10^5 cells/well. After 24 hours, the cells were pre-treated with this compound (5 µM), Compound X (10 µM), or a combination of both for 2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
The levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatants were quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits, according to the manufacturer's instructions. The absorbance was measured at 450 nm using a microplate reader. The percentage of cytokine inhibition was calculated relative to the LPS-stimulated control group.
To investigate the mechanism of action, the expression levels of key proteins in the NF-κB and MAPK signaling pathways (e.g., phosphorylated p65, phosphorylated JNK) were assessed by Western blot analysis. After treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with specific primary antibodies, followed by HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hypothetical synergistic mechanism of this compound and Compound X.
Caption: Experimental workflow for in vitro analysis.
Conclusion
The hypothetical data and mechanistic pathways presented in this guide suggest that a combination therapy of this compound and a compound targeting a parallel inflammatory pathway, such as the MAPK pathway, could lead to synergistic anti-inflammatory effects. This approach of multi-target therapy could be a promising strategy for the development of more effective anti-inflammatory treatments. Further in-vitro and in-vivo studies are warranted to validate these hypotheses and to identify optimal synergistic partners for this compound. The detailed experimental protocols and workflow diagrams provided herein offer a foundational framework for researchers to embark on such investigations.
References
Unraveling the Molecular Target of Neobritannilactone B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Neobritannilactone B, a sesquiterpenoid lactone isolated from the plant Inula britannica, has garnered attention for its potential therapeutic properties, including potent apoptosis-inducing effects in various cancer cell lines. However, the precise molecular target of this natural product remains to be definitively confirmed through direct experimental validation. This guide provides a comprehensive overview of the current evidence, compares this compound with other relevant compounds, and outlines the necessary experimental framework to elucidate its mechanism of action.
Current Evidence: An Indirect Path to a Putative Target
Direct experimental confirmation of the molecular target of this compound is currently lacking in the scientific literature. However, a combination of computational modeling and observed cellular effects provides strong indications of its likely mechanism of action.
An in silico docking study explored the binding potential of several phytochemicals from Inula britannica, including this compound, against dihydrofolate reductase (DHFR-1) from Shigella dysenteriae. While this study suggests DHFR-1 as a potential target, it is crucial to note that these are computational predictions and await experimental verification.
More compelling evidence arises from cellular studies. This compound and its acetylated form have been identified as potent inducers of apoptosis in a range of human cancer cell lines, including colon carcinoma (COLO 205, HT-29), gastric carcinoma (AGS), and leukemia (HL-60) cells[1]. This strongly suggests that the molecular target of this compound is a key regulator within the apoptotic signaling cascade.
Furthermore, many sesquiterpenoid lactones, a class of compounds to which this compound belongs, are known to exert their biological effects through the covalent modification of proteins. The characteristic α-methylene-γ-butyrolactone moiety present in these compounds can react with nucleophilic residues, particularly the sulfhydryl groups of cysteine residues, in target proteins[2]. This mode of action often leads to the inhibition of protein function.
Considering these points, a leading hypothesis is that this compound targets a critical protein in an apoptosis-regulating pathway, likely through covalent modification. A plausible candidate pathway is the NF-κB signaling cascade, as other sesquiterpenoid lactones from Inula britannica have been shown to inhibit NF-κB activation, a key regulator of inflammation and cell survival[1].
Comparative Analysis: this compound and Alternative Compounds
To better understand the potential of this compound, it is useful to compare it with other compounds that either share a similar chemical scaffold or are known to target the putative NF-κB pathway.
| Compound | Class | Proposed/Confirmed Target(s) | Mechanism of Action | Experimental Evidence |
| This compound | Sesquiterpenoid lactone | Putative: Components of the NF-κB and apoptosis pathways | Putative: Covalent modification of cysteine residues | Induction of apoptosis in cancer cells[1]; In silico docking with DHFR-1. |
| Parthenolide | Sesquiterpenoid lactone | IKKβ, STAT3 | Covalent modification of cysteine residues, inhibiting kinase activity and transcription factor activation | Extensive preclinical studies demonstrating anti-inflammatory and anti-cancer effects. |
| Bortezomib | Proteasome inhibitor | 26S Proteasome | Reversible inhibition of the chymotrypsin-like activity of the proteasome, leading to NF-κB inhibition | FDA-approved for the treatment of multiple myeloma and mantle cell lymphoma. |
| IKK-16 | Small molecule inhibitor | IKKα/β | ATP-competitive inhibition of IKK kinase activity | Preclinical studies demonstrating potent and selective inhibition of the NF-κB pathway. |
Experimental Protocols for Target Validation
To definitively identify the molecular target of this compound, a series of rigorous experimental validations are required. The following protocols outline a logical workflow for this purpose.
Affinity-Based Target Identification
Objective: To isolate and identify proteins that directly bind to this compound.
Methodology:
-
Synthesis of an Affinity Probe: Synthesize a derivative of this compound that incorporates a reactive group (e.g., an alkyne or azide) for click chemistry and a purification handle (e.g., biotin).
-
Cell Lysate Incubation: Incubate the affinity probe with lysates from a sensitive cancer cell line (e.g., HL-60).
-
Affinity Purification: Use streptavidin-coated beads to pull down the biotinylated probe along with its bound proteins.
-
Protein Identification by Mass Spectrometry: Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
In Vitro Binding and Activity Assays
Objective: To confirm the direct interaction between this compound and candidate proteins identified in the affinity-based screen and to assess the functional consequences of this interaction.
Methodology:
-
Recombinant Protein Expression and Purification: Express and purify the candidate target proteins.
-
Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): Quantify the binding affinity and kinetics of the interaction between this compound and the recombinant target protein.
-
Enzyme Activity Assays: If the target protein is an enzyme, assess the inhibitory effect of this compound on its activity.
-
Site-Directed Mutagenesis: Mutate the putative cysteine binding sites on the target protein and repeat the binding and activity assays to confirm the covalent interaction.
Cellular Target Engagement and Pathway Analysis
Objective: To demonstrate that this compound engages its target in a cellular context and modulates the downstream signaling pathway.
Methodology:
-
Cellular Thermal Shift Assay (CETSA): Assess the stabilization of the target protein in intact cells upon treatment with this compound, which is indicative of direct binding.
-
Western Blotting: Analyze the effect of this compound on the phosphorylation status and expression levels of key proteins in the proposed signaling pathway (e.g., IκBα, p65 subunit of NF-κB, and apoptosis markers like cleaved caspases and PARP).
-
Reporter Gene Assays: Use a reporter construct driven by an NF-κB response element to quantify the inhibitory effect of this compound on NF-κB transcriptional activity.
Visualizing the Path Forward
The following diagrams illustrate the proposed mechanism of action and the experimental workflow for validating the molecular target of this compound.
Caption: Proposed mechanism of this compound targeting the NF-κB pathway.
Caption: Workflow for validating the molecular target of this compound.
References
Safety Operating Guide
Proper Disposal of Neobritannilactone B: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the proper disposal of Neobritannilactone B. While the Safety Data Sheet (SDS) for this compound indicates that it is not a hazardous substance or mixture, adherence to rigorous laboratory safety protocols and institutional waste management guidelines is imperative for ensuring a safe research environment.[1]
Core Safety and Handling Precautions
Prior to handling this compound for any purpose, including disposal, personnel should be equipped with the appropriate Personal Protective Equipment (PPE). This practice minimizes the risk of unforeseen reactions or contamination.
| Personal Protective Equipment (PPE) for Handling this compound |
| Gloves |
| Eye Protection |
| Lab Coat |
| Respiratory Protection |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations. The following steps provide a procedural framework for its safe disposal as a non-hazardous chemical waste.
Experimental Protocol for Disposal:
-
Segregation and Labeling:
-
To prevent unintended chemical reactions, do not mix this compound waste with other chemical waste streams unless their compatibility has been verified.
-
All waste containing this compound, including contaminated labware, must be collected in a dedicated, leak-proof container.
-
The container must be clearly labeled as "this compound Waste" and designated as "Non-Hazardous Chemical Waste" in accordance with its SDS.
-
-
Waste Collection:
-
Solid Waste: All solid forms of this compound, such as residual powder and contaminated disposables (e.g., weighing papers, pipette tips), should be placed in the designated solid waste container.
-
Liquid Waste: For this compound in solution, consult your institution's specific guidelines for the disposal of non-hazardous liquid chemical waste. Direct drain disposal is generally discouraged unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department for highly dilute, aqueous solutions. Otherwise, collect all liquid waste in a designated, sealed container.
-
-
Decontamination of Laboratory Equipment:
-
Reusable labware that has been in contact with this compound must be thoroughly decontaminated prior to washing and reuse.
-
A recommended decontamination procedure includes an initial rinse with a suitable organic solvent, such as ethanol (B145695) or acetone, followed by a standard wash with soap and water.
-
The solvent rinseate must be collected and disposed of as non-hazardous chemical waste.
-
-
Final Disposal:
-
When the waste container is full, it should be securely sealed and transferred to your institution's designated chemical waste storage area.
-
Arrange for pickup and final disposal through your institution's certified waste management provider.
-
Ensure that all relevant documentation, including the Safety Data Sheet, is available for the waste disposal personnel.
-
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making process and procedural flow for the safe and compliant disposal of this compound.
References
Personal protective equipment for handling Neobritannilactone B
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Neobritannilactone B. While a specific Safety Data Sheet (SDS) for this compound states it is not a hazardous substance, it is important to note that the broader class of compounds to which it belongs, sesquiterpene lactones, are often associated with health hazards such as skin and eye irritation, and potential for allergic contact dermatitis.[1][2][3] Therefore, a cautious approach to handling is recommended.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize exposure when handling this compound. The following table outlines the recommended PPE based on guidelines for similar compounds and general laboratory safety best practices.[1]
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Double-gloved Nitrile Gloves | Provides a robust barrier against skin contact. Double gloving is recommended to protect against undetected punctures or tears.[1] |
| Eyes/Face | Safety Glasses with Side-shields or Goggles | Protects eyes from splashes or airborne particles of the compound.[1] |
| Body | Fully-buttoned Laboratory Coat | Protects skin and personal clothing from contamination.[1] |
| Respiratory | N95 Respirator or higher (if handling powder) | Recommended when handling the solid form to prevent inhalation of airborne particles. Primary engineering control should be working in a certified chemical fume hood.[1] |
Operational Plan: Handling and Disposal Workflow
A systematic approach from receipt to disposal is critical for safety.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
